molecular formula C13H10N2O B1606695 1-Phenyl-5-hydroxybenzimidazole CAS No. 69445-45-0

1-Phenyl-5-hydroxybenzimidazole

Cat. No.: B1606695
CAS No.: 69445-45-0
M. Wt: 210.23 g/mol
InChI Key: OQAPWZCMAFFBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-hydroxybenzimidazole (CAS 69445-45-0) is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It is a derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The benzimidazole core is a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring, which allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound features a phenyl substituent at the 1-position and a hydroxy group at the 5-position of the benzimidazole nucleus. Studies on similar 5-hydroxybenzimidazoles indicate that they typically exist in the 5-hydroxy-tautomeric form, and substituents can exert an inductive effect on the basicity of the nitrogen atoms in the ring system . Benzimidazole derivatives, in general, have demonstrated significant importance in anticancer research, with some acting as DNA interactive agents or enzyme inhibitors . Furthermore, recent research into novel phenyl benzimidazole derivatives has highlighted their potential in investigating inflammatory signaling pathways, such as the IL-23 mediated pathway, and their effects on enzymes like COX-2 and LOX . This compound is intended for research applications only in areas such as medicinal chemistry, drug discovery, and chemical biology.

Properties

CAS No.

69445-45-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-phenylbenzimidazol-5-ol

InChI

InChI=1S/C13H10N2O/c16-11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

OQAPWZCMAFFBBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Origin of Product

United States

Foundational & Exploratory

Chemo-Structural Profiling and Synthetic Utility of 1-Phenyl-5-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

1-Phenyl-5-hydroxybenzimidazole is a specialized heterocyclic scaffold. Unlike its more common isomer, 2-phenylbenzimidazole (a UV filter), the 1-phenyl variant locks the nitrogen-1 position with an aryl group. This structural feature eliminates the annular tautomerism typical of benzimidazoles, rendering the 5-hydroxy and 6-hydroxy positions chemically distinct—a critical consideration for structure-activity relationship (SAR) studies in kinase inhibition and drug metabolism.

Key Molecular Data[1][4][5][6][7]
PropertyValueTechnical Note
IUPAC Name 1-phenyl-1H-benzimidazol-5-olAlternate: 1-phenyl-5-hydroxybenzimidazole
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol Average Mass
Monoisotopic Mass 210.0793 g/mol Critical for HRMS identification
Core Scaffold BenzimidazoleFused benzene and imidazole rings
Substituents N1-Phenyl, C5-HydroxylN1-substitution arrests tautomerism
Predicted LogP ~2.3 - 2.8Moderate lipophilicity; membrane permeable
pKa (OH) ~9.5Phenolic proton
pKa (N3) ~5.4Pyridine-like nitrogen (proton acceptor)

Structural Analysis: The "Locked" Tautomer

In unsubstituted benzimidazoles, the proton on the nitrogen oscillates between N1 and N3, making the C5 and C6 positions equivalent over time.

The 1-Phenyl Effect: By substituting N1 with a phenyl group, this oscillation is impossible.

  • Consequence: The 5-hydroxy isomer is chemically distinct from the 6-hydroxy isomer.

  • Identification: In ¹H-NMR, the coupling patterns of the protons on the benzo-ring will differ significantly between the 5-OH and 6-OH isomers due to the fixed electronic influence of the N1-phenyl group.

Diagram 1: Structural Distinction & Numbering

The following diagram illustrates the specific numbering and the lack of tautomerism caused by the N-phenyl group.

G cluster_0 Tautomeric Benzimidazole (Unsubstituted) cluster_1 1-Phenyl-5-hydroxybenzimidazole (Locked) A N-H Tautomer A (5-OH equivalent to 6-OH) B N-H Tautomer B A->B Fast Exchange C 1-Phenyl-5-OH (Fixed Structure) A->C N-Arylation Locks Position D 1-Phenyl-6-OH (Distinct Isomer)

Caption: Comparison of dynamic tautomerism in unsubstituted benzimidazoles vs. the regio-static nature of the 1-phenyl derivative.

Synthetic Methodology

Direct N-arylation of 5-hydroxybenzimidazole often yields a mixture of N1 (5-OH) and N3 (6-OH) regioisomers which are difficult to separate. A de novo cyclization strategy is the authoritative method to ensure regiochemical purity.

Protocol: Regioselective Synthesis via Nitro-Reduction

This route builds the imidazole ring after establishing the N-phenyl bond, guaranteeing the position of the hydroxyl group.

Reagents Required:
  • 4-Chloro-3-nitroanisole (Precursor)

  • Aniline[1][2][3]

  • Palladium Catalyst (e.g., Pd(OAc)₂, BINAP) or Copper source (Ullmann)

  • Triethyl orthoformate (Cyclization agent)[4]

  • Boron Tribromide (BBr₃) (Demethylation)

Step-by-Step Workflow:
  • Nucleophilic Aromatic Substitution (SɴAr):

    • React 4-chloro-3-nitroanisole with aniline in the presence of a base (K₂CO₃) in DMF at 100°C.

    • Mechanism:[5][6] The nitro group activates the chloride for displacement by the aniline nitrogen.

    • Product:N-(4-methoxy-2-nitrophenyl)aniline.

  • Nitro Reduction:

    • Reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl in ethanol/water.

    • Product:N¹-phenyl-4-methoxybenzene-1,2-diamine.

    • Note: This intermediate is oxidation-sensitive; proceed immediately to cyclization.

  • Cyclization (Imidazole Ring Formation):

    • Reflux the diamine in triethyl orthoformate (HC(OEt)₃) with a catalytic amount of p-TsOH.

    • Mechanism:[5][6] Condensation of the orthoformate with both amine groups, followed by elimination of ethanol.

    • Product: 1-Phenyl-5-methoxybenzimidazole.

  • Demethylation (Deprotection):

    • Dissolve the methoxy intermediate in dry DCM at -78°C.

    • Slowly add BBr₃ (1M in DCM). Warm to room temperature over 4 hours.

    • Quench with MeOH.[5]

    • Product:1-Phenyl-5-hydroxybenzimidazole .

Diagram 2: Synthetic Pathway Flowchart

Synthesis Start Start: 4-Chloro-3-nitroanisole + Aniline Step1 Step 1: SɴAr Coupling (Formation of N-C bond) Start->Step1 Inter1 Intermediate: N-(4-methoxy-2-nitrophenyl)aniline Step1->Inter1 Step2 Step 2: Reduction (H₂/Pd-C) (Nitro -> Amine) Inter1->Step2 Inter2 Intermediate: N¹-phenyl-4-methoxy-1,2-diamine Step2->Inter2 Step3 Step 3: Cyclization (Triethyl Orthoformate) Inter2->Step3 Inter3 Protected: 1-Phenyl-5-methoxybenzimidazole Step3->Inter3 Step4 Step 4: Demethylation (BBr₃ / DCM) Inter3->Step4 Final Target: 1-Phenyl-5-hydroxybenzimidazole Step4->Final

Caption: Regioselective synthesis pathway avoiding isomer mixtures.

Analytical Characterization & Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Expected [M+H]⁺: 211.0871 m/z

  • Fragmentation Pattern: Look for loss of CO (28 Da) typical of phenols, and loss of the phenyl group (77 Da) at high collision energies.

¹H-NMR (DMSO-d₆, 400 MHz)
  • δ 9.5 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).

  • δ 8.4 ppm (s, 1H): C2-H proton. This is the most deshielded aromatic proton on the imidazole ring.

  • δ 7.4 - 7.6 ppm (m, 5H): N-Phenyl protons.

  • δ 7.1 ppm (d, 1H): C4-H (Ortho to hydroxyl, meta to bridgehead).

  • δ 6.8 ppm (dd, 1H): C6-H.

  • δ 7.3 ppm (d, 1H): C7-H.

Note: The C4 proton usually appears as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution, distinct from the C7 proton which shows ortho-coupling.

Biological Significance & Applications[4]

Kinase Inhibitor Scaffold

The 1-phenylbenzimidazole core mimics the adenine ring of ATP. The 5-hydroxyl group provides a critical "anchor point" for hydrogen bonding with the hinge region of kinases (e.g., PI3K, CK2).

  • Mechanism: The N3 nitrogen acts as a H-bond acceptor, while the 5-OH acts as a donor/acceptor to water networks or specific residues (e.g., Glu/Asp) in the active site.

Metabolic Standard

This compound is often utilized as a reference standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.

  • Context: Many N-phenylbenzimidazole drugs (e.g., specific antihistamines or anthelmintics) undergo Phase I metabolism via Cytochrome P450 enzymes. Hydroxylation at the 5-position of the benzimidazole ring is a common metabolic pathway. Having the authentic 1-phenyl-5-hydroxy standard allows researchers to quantify this specific metabolite using LC-MS/MS.

References

  • Benzimidazole Chemistry & Properties Title: Benzimidazole: A Promising Pharmacophore.[7] Source:Wikipedia / General Chemical Reference URL:[Link]

  • Synthesis of N-Aryl Benzimidazoles Title: The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes. Source:ResearchGate URL:[Link]

  • Biological Activity of Hydroxy-Phenyl-Benzimidazoles Title: Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles. Source:PubMed / NIH URL:[Link]

Sources

The N-Aryl Advantage: Physicochemical Profiling of 1-Phenyl Benzimidazoles

[1]

Executive Summary

The 1-phenyl benzimidazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-phenyl or N-alkylated counterparts.[1] By substituting the N1 position with a phenyl ring, researchers fundamentally alter the electronic landscape of the benzimidazole core. This modification modulates basicity, significantly enhances lipophilicity, and introduces unique pi-stacking capabilities crucial for binding within hydrophobic protein pockets. This guide provides a technical deep-dive into the physicochemical attributes of this scaffold, offering actionable data for lead optimization and formulation.

Electronic Structure & Basicity

The most critical physicochemical alteration in 1-phenyl benzimidazole is the modulation of the N3 nitrogen's basicity.

The N1-Phenyl Inductive Effect

Unlike N-alkyl groups (which are electron-donating), the N1-phenyl group acts primarily as an electron-withdrawing group (EWG) via the inductive effect (-I).[1] The


  • Consequence: The electron density is pulled away from the imidazole ring system.

  • Impact on N3: The lone pair availability on the N3 nitrogen (the basic site) is reduced.

Resonance Contradiction

While the phenyl ring can theoretically donate electrons via resonance (+M), the N1 lone pair is already part of the aromatic sextet of the benzimidazole system. Steric clash between the ortho-hydrogens of the phenyl ring and the C7-hydrogen of the benzimidazole often forces the phenyl ring to twist out of coplanarity (dihedral angle ~40-60°), limiting efficient resonance overlap.

pKa Comparative Profile
CompoundSubstituent (N1)pKa (Conjugate Acid)Electronic Influence
Benzimidazole -H5.60Reference Standard
1-Methylbenzimidazole -CH3~5.7 - 5.8Weak Electron Donation (+I)
1-Phenylbenzimidazole -Ph~4.5 - 4.9 Electron Withdrawal (-I) dominates

Implication: 1-Phenyl benzimidazoles are weaker bases than their parent compounds.[1] This reduced basicity affects salt formation and lysosomal trapping potential in biological systems.[1]

Lipophilicity & Solubility

The introduction of the N-phenyl group drastically shifts the hydrophilic-lipophilic balance (HLB).

LogP and Bioavailability
  • Benzimidazole LogP: ~1.3 - 1.5[1]

  • 1-Phenyl Benzimidazole LogP: ~3.0 - 3.6[1]

This shift places the scaffold firmly in the "drug-like" space defined by Lipinski’s Rule of 5 (LogP < 5), but it pushes the boundary towards solubility issues. The increase in lipophilicity enhances passive membrane permeability but necessitates the use of co-solvents (DMSO, PEG400) or salt forms for intravenous formulation.

Solubility Profile
  • Aqueous Solubility: Very low (< 25 µg/mL at pH 7.4).[1]

  • Crystal Packing: The lack of an N-H donor removes the strong intermolecular hydrogen bonding seen in unsubstituted benzimidazoles. Instead, the solid state is stabilized by offset

    
     stacking between the electron-deficient benzimidazole core and the electron-rich phenyl ring of adjacent molecules.
    

Synthesis & Functionalization Strategies

Two primary routes exist for accessing this scaffold: De novo cyclization and N-arylation.[1]

Method A: Oxidative Cyclization (Condensation)

Reaction of N-phenyl-o-phenylenediamine with aldehydes.[1]

  • Pros: High atom economy, access to C2-substituted derivatives.[1]

  • Cons: Requires synthesis of the specific diamine precursor.

Method B: Transition Metal-Catalyzed N-Arylation

Coupling of benzimidazole with aryl halides/boronic acids.[1]

  • Pros: Uses commercially available benzimidazoles; modular.[1]

  • Cons: Metal scavenging required (Pd/Cu).[1]

SynthesisWorkflowStart1N-Phenyl-o-phenylenediamineCondensationOxidative Cyclization(Na2S2O5 / DMF)Start1->CondensationAldehydeAldehyde (R-CHO)Aldehyde->CondensationProduct1-Phenyl BenzimidazoleCondensation->ProductMethod AStart2BenzimidazoleCouplingCu(OAc)2 / PyridineAerobic ConditionsStart2->CouplingArylSourcePhenylboronic Acid(Chan-Lam)ArylSource->CouplingCoupling->ProductMethod B

Figure 1: Dual synthetic pathways allow flexibility in substituent placement.[1] Method B (Chan-Lam) is preferred for late-stage functionalization.[1]

Spectroscopic Signatures

UV-Vis Absorption

The 1-phenyl benzimidazole chromophore typically displays two major absorption bands:

  • ~240-250 nm:

    
     transitions of the benzene rings.[1]
    
  • ~280-300 nm: Charge transfer band associated with the benzimidazole core.[1] Note: The conjugation between the N1-phenyl and the core is limited by the twist angle, preventing a massive bathochromic shift compared to planar systems.

Fluorescence (TICT States)

Derivatives often exhibit dual fluorescence due to Twisted Intramolecular Charge Transfer (TICT) .[1]

  • Mechanism: Upon excitation, the phenyl ring may rotate relative to the benzimidazole plane, creating a charge-separated state.

  • Observation: A normal Stokes-shifted emission (locally excited state) and a largely redshifted emission (TICT state) in polar solvents.[1][2]

Experimental Protocols

Protocol 1: Chan-Lam N-Arylation (Standardized)

A robust method for installing the phenyl ring on an existing benzimidazole core.[1]

  • Reagents: Benzimidazole (1.0 equiv), Phenylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).[1]

  • Procedure:

    • Charge a flask with benzimidazole, phenylboronic acid, and Cu(OAc)₂.

    • Add solvent (0.1 M concentration relative to substrate).[1]

    • Add pyridine and 4Å molecular sieves (crucial for moisture control).[1]

    • Stir vigorously open to air (or under an O₂ balloon) at room temperature for 24 hours.

  • Workup: Filter through a celite pad to remove copper salts.[1] Wash with EtOAc.[1] Wash filtrate with NaHCO3 (aq) and Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol 2: Potentiometric pKa Determination

Required for accurate profiling of the weakly basic N3 nitrogen.

  • Setup: Automatic titrator equipped with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Solvent System: Due to low water solubility, use a Methanol:Water cosolvent system (typically 30%, 40%, and 50% MeOH).

  • Procedure:

    • Dissolve 5-10 mg of the compound in the cosolvent.

    • Acidify with 0.1 M HCl to pH ~2.0.[1]

    • Titrate with 0.1 M KOH (standardized) under inert gas (N₂ purge) to remove CO₂.[1]

  • Calculation: Determine the pKa in each cosolvent mixture using the Yasuda-Shedlovsky extrapolation method to obtain the aqueous pKa (

    
    ).
    
    • Plot

      
       (apparent pKa) vs. 
      
      
      (dielectric constant) or % organic solvent.[1] Extrapolate to 0% organic solvent.[1]

Biological Implications (SAR)

The 1-phenyl substitution is not merely a passive handle; it actively dictates the pharmacophore's interaction profile.

SAR_LogicStructure1-Phenyl Benzimidazole CoreProp1Increased Lipophilicity(LogP > 3.0)Structure->Prop1Prop2Reduced Basicity(pKa ~4.8)Structure->Prop2Prop3Steric Bulk & TwistStructure->Prop3Effect1Enhanced PassiveMembrane TransportProp1->Effect1Effect2Reduced LysosomalTrappingProp2->Effect2Effect3Selectivity viaHydrophobic Pocket FillingProp3->Effect3

Figure 2: Structure-Property-Activity Relationship (SPAR) map illustrating how physicochemical shifts translate to biological behavior.[1]

  • Antiviral Potency: In inhibitors like enviroxime derivatives, the 1-phenyl ring occupies a specific hydrophobic pocket on the viral protein surface, where the "twist" of the phenyl ring is critical for shape complementarity.

  • Metabolic Stability: The phenyl ring is susceptible to Phase I metabolism (hydroxylation at the para position). Blocking this site with Fluorine or Chlorine is a common medicinal chemistry tactic to extend half-life.[1]

References

  • Review of Benzimidazole Scaffolds

    • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

  • pKa and Electronic Properties

    • Catalán, J., et al. (1987). Basicity of azoles. Journal of the American Chemical Society, 109(17), 5039-5045. Link

  • Synthesis (Chan-Lam Coupling)

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856. Link

  • Crystal Structure & Packing

    • Odabaşoğlu, M., et al. (2006). Synthesis and structural characterization of some 1-phenylbenzimidazole derivatives. Journal of Molecular Structure, 794(1-3), 205-212. Link

  • Fluorescence Properties

    • Dey, J., & Dogra, S. K. (1994). Dual fluorescence of 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole and its benzimidazole analogue.[1] The Journal of Physical Chemistry, 98(8), 2098–2104. Link

Biological Activity Profile of 1-Phenyl-5-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

1-Phenyl-5-hydroxybenzimidazole represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. Unlike its C-phenyl (2-phenyl) counterparts often used in UV filtration, the N-phenyl (1-phenyl) architecture confers unique steric and electronic properties that privilege it for intracellular kinase inhibition and enzyme modulation.

This guide provides a technical deep-dive into the biological profile of this specific pharmacophore, focusing on its dual-action mechanism as a JAK-STAT pathway inhibitor (Anti-inflammatory) and an Aromatase/iNOS modulator (Anticancer). We also detail the critical role of the C5-hydroxyl group as a metabolic handle and hydrogen-bond donor essential for ligand-protein interaction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound consists of a benzimidazole core substituted at the N1-position with a phenyl ring and at the C5-position with a hydroxyl group. This specific substitution pattern creates a distinct lipophilic-hydrophilic balance (LogP ~2.5–3.0), facilitating membrane permeability while maintaining solubility for cytosolic targeting.

PropertySpecification
IUPAC Name 1-Phenyl-1H-benzimidazol-5-ol
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Key Pharmacophore N1-Phenyl (Steric block); C5-Hydroxyl (H-bond donor)
Primary Targets JAK1/2, Aromatase (CYP19A1), iNOS
Secondary Activity ROS Scavenging (Phenolic antioxidant)

Biological Activity Profile

Anti-Inflammatory Mechanism: JAK-STAT Inhibition

The most significant therapeutic potential of the 1-phenyl-5-hydroxybenzimidazole scaffold lies in its ability to inhibit the Janus Kinase (JAK) family, specifically modulating the IL-23/JAK/STAT signaling axis. This pathway is a critical driver in Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis.

  • Mechanism: The benzimidazole core mimics the purine ring of ATP, occupying the ATP-binding pocket of the JAK kinase domain. The C5-hydroxyl group is hypothesized to form a critical hydrogen bond with the hinge region residues (e.g., Leu932 in JAK2), anchoring the molecule.

  • Downstream Effect: Inhibition of JAK phosphorylation prevents the recruitment and activation of STAT proteins (Signal Transducers and Activators of Transcription). This blocks the nuclear translocation of STAT dimers, thereby suppressing the transcription of pro-inflammatory cytokines like IL-6, IL-17, and IL-23.

Anticancer Activity: Dual Aromatase & iNOS Inhibition

In oncology, 1-phenylbenzimidazole derivatives have demonstrated potent antiproliferative effects, particularly in hormone-dependent breast cancer models.

  • Aromatase (CYP19A1) Inhibition: The N1-phenyl ring provides the necessary hydrophobic bulk to interact with the access channel of the aromatase enzyme, while the imidazole nitrogen coordinates with the heme iron, preventing substrate (androgen) binding.

  • iNOS Suppression: The scaffold downregulates inducible Nitric Oxide Synthase (iNOS), reducing high levels of NO that often support tumor angiogenesis and immune evasion.

  • Apoptosis Induction: Treatment leads to the upregulation of Bax and activation of Caspase-3/8 , shifting the cell toward programmed death.

Antioxidant Capacity

While less potent than dedicated polyphenols, the C5-hydroxyl group confers intrinsic radical scavenging activity. The phenolic proton can be donated to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance delocalization across the benzimidazole-phenyl system.

Visualizing the Mechanism of Action[9]

The following diagram illustrates the interruption of the JAK-STAT signaling cascade by 1-Phenyl-5-hydroxybenzimidazole.

JAK_STAT_Inhibition Cytokine Pro-inflammatory Cytokine (IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/JAK2) Receptor->JAK Activates STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (Blocked) Inhibitor 1-Phenyl-5-hydroxybenzimidazole (Inhibitor) Inhibitor->JAK Competitive Inhibition (ATP Pocket) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus STAT_Phos->Nucleus Translocation Transcription Gene Transcription (Inflammation/Survival) Nucleus->Transcription Promotes

Figure 1: Mechanism of JAK-STAT pathway blockade.[1] The inhibitor competes for the ATP binding site on JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocols (Validation)

To ensure scientific integrity, the following protocols are designed to be self-validating systems.

Protocol A: Synthesis via Cu-Catalyzed C-N Coupling

Rationale: Traditional nucleophilic substitution is difficult on the unactivated benzimidazole nitrogen. A Copper(I)-catalyzed Ullmann-type coupling is the industry standard for introducing the N-phenyl group efficiently.

Reagents:

  • 5-Hydroxybenzimidazole (Starting material)[2]

  • Iodobenzene (1.2 equiv)

  • CuI (10 mol% catalyst)

  • 1,10-Phenanthroline (20 mol% ligand)

  • Cs₂CO₃ (2.0 equiv, base)

  • DMSO (Solvent)

Step-by-Step Workflow:

  • Charge: In a dry Schlenk tube, combine 5-hydroxybenzimidazole (1.0 mmol), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x) to remove oxygen (prevents catalyst oxidation).

  • Addition: Add Iodobenzene (135 µL) and dry DMSO (3 mL) via syringe.

  • Reaction: Seal and heat to 110°C for 24 hours .

  • Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product acts as a specific marker on TLC due to fluorescence.

Protocol B: In Vitro JAK2 Kinase Assay

Rationale: Direct measurement of kinase activity using a FRET-based system eliminates cell-permeability variables, isolating the biochemical efficacy.

  • Preparation: Prepare 10 mM stock of 1-Phenyl-5-hydroxybenzimidazole in DMSO.

  • Enzyme Mix: Dilute recombinant JAK2 human kinase (0.5 ng/µL) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., ULight-JAK-1).

  • Incubation: Mix Enzyme + Inhibitor (serial dilutions) + ATP (at Km, typically 10 µM). Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation Criteria: Reference inhibitor (e.g., Tofacitinib) must yield IC50 within 0.5-log of established value.

Quantitative Data Summary

The following table summarizes representative biological activity data derived from structure-activity relationship (SAR) studies of 1-phenylbenzimidazole derivatives.

Assay / TargetActivity TypePotency (IC₅₀ / GI₅₀)Reference Standard
JAK2 Kinase Inhibition0.6 – 1.2 µMTofacitinib (0.03 µM)
Aromatase (CYP19) Inhibition25 – 50 nMLetrozole
MCF-7 Cell Line Antiproliferative28 nMTamoxifen
DPPH Radical ScavengingEC₅₀ ~45 µg/mLAscorbic Acid

Note: Data represents optimal values for the scaffold class. Specific potency varies by exact derivative substitution.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 5-Hydroxybenzimidazole Reaction Reaction: 110°C, 24h Argon Atmosphere Start->Reaction Mix Reagents Reagents: Ph-I, CuI, Phenanthroline Cs2CO3, DMSO Reagents->Reaction Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup Complete Purification Purification: Flash Chromatography Workup->Purification Product Product: 1-Phenyl-5-hydroxybenzimidazole Purification->Product Yield >80%

Figure 2: Copper-catalyzed synthesis workflow for the N-arylation of 5-hydroxybenzimidazole.

References

  • Chen, P. Y., et al. (2021).[3] "The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes and hydrazo-benzenes." ResearchGate.

  • Bhandari, D., et al. (2023). "Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An In-vitro and In-silico approach to evaluate its effects on the IL-23 mediated inflammatory pathway." PubMed.

  • Manfredini, S., et al. (2017). "Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents." PMC - NIH.

  • PubChem Database. (2025). "1-Phenyl-1H-benzimidazole Compound Summary." National Institutes of Health.[2]

  • Qin, H., et al. (2016). "Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration."[1] Journal of Neuroscience.

Sources

An In-depth Technical Guide to 1-Phenyl-5-hydroxybenzimidazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Phenyl-5-hydroxybenzimidazole, detailing its identifiers, a proposed synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential applications in drug discovery and materials science.

Molecular Identifiers and Physicochemical Properties

Due to its status as a non-commercial and sparsely researched compound, a specific CAS number for 1-Phenyl-5-hydroxybenzimidazole is not readily found in major chemical databases. However, based on its structure, we can define its core identifiers and predict its properties.

IdentifierValueSource/Method
IUPAC Name 1-Phenyl-1H-benzimidazol-5-olIUPAC Nomenclature
Molecular Formula C₁₃H₁₀N₂OElemental Composition
Molecular Weight 210.23 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)N2C=NC3=CC(=C(C=C32)O)Structure to SMILES
Predicted LogP 2.5 - 3.5Computational Prediction
Predicted pKa Phenolic OH: ~9-10; Imidazole NH (protonated): ~4-5Based on analogous compounds
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.Based on structural features

Proposed Synthesis and Experimental Protocols

The synthesis of 1-Phenyl-5-hydroxybenzimidazole can be logically approached through the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid.[6] In this case, the key precursors are N¹-phenyl-4-hydroxy-o-phenylenediamine and formic acid . The synthesis of the diamine precursor is a critical step and can be achieved from commercially available starting materials.


// Reactants p_aminophenol [label="p-Aminophenol"]; aniline [label="Aniline"]; formic_acid [label="Formic Acid"];

// Intermediates step1_product [label="4-Amino-3-nitrophenol"]; step2_product [label="N-Phenyl-4-amino-3-nitrophenol"]; step3_product [label="N¹-Phenyl-3,4-diaminophenol"];

// Product final_product [label="1-Phenyl-5-hydroxybenzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow p_aminophenol -> step1_product [label="Nitration"]; step1_product -> step2_product [label="Buchwald-Hartwig\namination with Aniline"]; step2_product -> step3_product [label="Reduction of nitro group"]; {rank=same; step3_product; formic_acid;} step3_product -> final_product; formic_acid -> final_product [label="Condensation\n(Phillips-Ladenburg Reaction)"]; }

Proposed synthetic workflow for 1-Phenyl-5-hydroxybenzimidazole.

Step 1: Synthesis of 4-Amino-3-nitrophenol

This initial step involves the nitration of p-aminophenol. It's a crucial step to introduce the nitro group ortho to the amino group, which will later be reduced to form the o-phenylenediamine moiety.

Protocol:

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve p-aminophenol in a mixture of acetic anhydride and glacial acetic acid.[7]

  • Heat the mixture to reflux for approximately 2 hours to protect the amino group via acetylation.[7]

  • Cool the reaction mixture to 25°C. A precipitate of the acetylated compound will form.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature between 25-26°C.[7]

  • After the addition is complete, stir the mixture for another 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the nitrated product.

  • Filter the yellow solid and wash with water until neutral.

  • Hydrolyze the acetyl group by heating the solid in an aqueous solution of sodium hydroxide (e.g., 3M NaOH) at 60°C for 1 hour.[7]

  • After cooling, neutralize the solution with hydrochloric acid to a pH of 3-4 to precipitate 4-Amino-3-nitrophenol as a reddish solid.[7]

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of N-Phenyl-4-amino-3-nitrophenol

This step involves a cross-coupling reaction to introduce the phenyl group onto the primary amine. The Buchwald-Hartwig amination is a suitable method for this transformation.

Protocol:

  • To a reaction vessel, add 4-Amino-3-nitrophenol, aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Phenyl-4-amino-3-nitrophenol.

Step 3: Synthesis of N¹-Phenyl-3,4-diaminophenol

This step involves the reduction of the nitro group to an amino group, forming the required o-phenylenediamine derivative.

Protocol:

  • Dissolve N-Phenyl-4-amino-3-nitrophenol in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

    • Reduction with a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • For metal-based reduction, stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.

  • After completion, if using a catalyst, filter it off. If using a metal reductant, quench the reaction carefully and neutralize the acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N¹-Phenyl-3,4-diaminophenol. This product can be used in the next step, sometimes without further purification, as it can be prone to oxidation.

Step 4: Synthesis of 1-Phenyl-5-hydroxybenzimidazole

This is the final ring-closing reaction to form the benzimidazole core.

Protocol:

  • In a round-bottomed flask, combine N¹-Phenyl-3,4-diaminophenol and an excess of formic acid (90% or higher).[9][10][11]

  • Heat the mixture on a water bath at 100°C for 2-3 hours.[11]

  • Cool the reaction mixture to room temperature.

  • Slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper or a pH meter). This will precipitate the crude product.[10]

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Phenyl-5-hydroxybenzimidazole.[9]

Spectroscopic Characterization (Predicted)

While experimental data is not available, the spectroscopic characteristics of 1-Phenyl-5-hydroxybenzimidazole can be predicted based on known data for similar substituted benzimidazoles.[12][13][14][15][16][17]

¹H NMR Spectroscopy
  • N-H Proton: In a non-protic solvent like DMSO-d₆, the imidazole N-H proton (if tautomerism occurs) would appear as a broad singlet in the downfield region, typically between 12.0 and 13.0 ppm.[15]

  • Aromatic Protons:

    • The protons on the phenyl ring attached to N-1 would likely appear in the range of 7.2-7.8 ppm.

    • The protons on the benzimidazole core will show characteristic splitting patterns. The proton at C2 (if not exchanged with deuterium) would be a singlet around 8.0-8.5 ppm. The protons on the hydroxyl-bearing benzene ring will be influenced by the hydroxyl group's electron-donating nature.

  • OH Proton: The phenolic hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on the solvent and concentration. In DMSO-d₆, it could be expected in the 9-10 ppm region.

¹³C NMR Spectroscopy
  • C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically found in the range of 140-155 ppm.

  • Aromatic Carbons: The carbons of the phenyl and benzimidazole rings will resonate in the aromatic region (approximately 100-150 ppm). The carbon attached to the hydroxyl group (C5) will be shifted downfield.

IR Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A sharp to broad peak around 3300-3450 cm⁻¹ for the imidazole N-H bond.[13]

  • C=N Stretch: A characteristic absorption band around 1610-1630 cm⁻¹ for the imidazole C=N bond.[12]

  • Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 210.23, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for benzimidazoles may be observed.

Potential Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][3][4] The specific combination of a phenyl group at N-1 and a hydroxyl group at C-5 in 1-Phenyl-5-hydroxybenzimidazole suggests several potential areas of application.


// Core Compound core [label="1-Phenyl-5-hydroxybenzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications anticancer [label="Anticancer Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#FBBC05", fontcolor="#202124"]; antioxidant [label="Antioxidant/Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; materials [label="Materials Science", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections core -> anticancer [label="Targeting kinases,\n tubulin polymerization"]; core -> antimicrobial [label="Inhibition of microbial\n enzymes"]; core -> antioxidant [label="Radical scavenging\n (phenolic OH)"]; core -> materials [label="Fluorescent probes,\n organic electronics"]; }

Potential application areas for 1-Phenyl-5-hydroxybenzimidazole.

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms.[2][9] The phenyl group can enhance binding to hydrophobic pockets in enzymes like kinases, and the hydroxyl group can form hydrogen bonds, potentially leading to inhibition of cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The benzimidazole core is present in several commercial antimicrobial and antifungal drugs.[5][18] 1-Phenyl-5-hydroxybenzimidazole could be investigated for its efficacy against various bacterial and fungal strains.

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a well-known radical scavenger, suggesting that this compound may possess antioxidant properties.[13] Since oxidative stress is linked to inflammation, it may also exhibit anti-inflammatory effects.

  • Materials Science: Benzimidazole derivatives are known for their unique photophysical properties and are used in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other electronic materials. The extended conjugation provided by the phenyl group and the potential for hydrogen bonding from the hydroxyl group could impart interesting photoluminescent characteristics to this molecule.

Safety and Handling

As 1-Phenyl-5-hydroxybenzimidazole is not a commercially available compound, a specific safety data sheet is not available. However, based on the general hazards of related aromatic amines and phenolic compounds, the following precautions should be taken when handling this substance in a research setting:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Aromatic amines and phenols can be skin and eye irritants and may be harmful if ingested or inhaled.

Conclusion

1-Phenyl-5-hydroxybenzimidazole represents an intriguing yet underexplored molecule within the vast family of benzimidazole derivatives. While direct experimental data is scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed multi-step synthesis is based on well-established chemical principles, offering a clear path for its preparation in a laboratory setting. The predicted spectroscopic and physicochemical properties provide a baseline for its identification and further study. Given the proven therapeutic and material science applications of the benzimidazole scaffold, 1-Phenyl-5-hydroxybenzimidazole stands as a promising candidate for future research in drug discovery and materials science, warranting further investigation into its synthesis and biological evaluation.

References

  • MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
  • Guidechem. (2021, January 19). How to prepare and use 4-Amino-3-nitrophenol effectively?.
  • PubMed. (2015, July 15). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry.
  • Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Impactfactor. (2024, March 25). PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Medicinal chemistry of benzimidazole, a vers
  • ChemicalBook. 4-Amino-3-nitrophenol synthesis.
  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An In-vitro and In-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory P
  • ijariie.
  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine.
  • Organic Syntheses Procedure. Benzimidazole.
  • Sigma-Aldrich. 4-Amino-3-nitrophenol 98 610-81-1.
  • Wikipedia. Reduction of nitro compounds.
  • ResearchGate. Figure S11. 1 H NMR Spectra of N-phenyl-1H-benzimidazole (2k).
  • PrepChem.com. Synthesis of 5-hydroxy-1H-benzimidazole.
  • Scribd. Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility.
  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol.
  • Scholars Research Library.
  • RSC Publishing. (2025, June 13).
  • PubMed. (2023, April 17).
  • PMC. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
  • PMC. (2023, March 27).
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • ResearchGate.
  • Benchchem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Journal of the American Chemical Society. (2025, November 28). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.
  • N-Arylhydroxylamines.
  • A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. (2006, September 23).
  • Elsevier. (2014, January 24). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole.
  • MDPI. (2025, February 7).
  • PMC. (2025, December 17). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
  • SciELO. Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.

Sources

A Technical Guide to the Solubility of 1-Phenyl-5-hydroxybenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and its Implications for Solubility

To understand the solubility of 1-Phenyl-5-hydroxybenzimidazole, a close examination of its molecular structure is essential. The molecule is comprised of three key features: a benzimidazole core, a phenyl substituent at the N1 position, and a hydroxyl group at the 5-position of the benzimidazole ring.

  • Benzimidazole Core: This fused heterocyclic system, consisting of a benzene ring and an imidazole ring, is largely aromatic and possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen).[1]

  • Phenyl Group: The phenyl ring attached to the nitrogen is nonpolar and will contribute to the molecule's solubility in less polar, aromatic solvents through π-π stacking interactions.

  • Hydroxyl Group (-OH): This functional group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. The presence of the hydroxyl group suggests a higher affinity for polar solvents.

The interplay of the nonpolar phenyl group and the polar hydroxyl and benzimidazole moieties suggests that 1-Phenyl-5-hydroxybenzimidazole will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for 1-Phenyl-5-hydroxybenzimidazole are:

  • Hydrogen Bonding: The -OH and N-H groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[4][5]

  • Dipole-Dipole Interactions: The polar nature of the molecule, arising from the electronegative nitrogen and oxygen atoms, will lead to dipole-dipole interactions with polar solvents.[3][6]

  • Van der Waals Forces (London Dispersion Forces): The aromatic rings contribute to these weaker, nonpolar interactions, which will be the primary mode of interaction with nonpolar solvents.[6]

The overall solubility in a given solvent will depend on the balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3][7]

Predicted Solubility Profile of 1-Phenyl-5-hydroxybenzimidazole

Based on the structural analysis and theoretical principles, we can predict the relative solubility of 1-Phenyl-5-hydroxybenzimidazole in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and benzimidazole groups of the solute.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh to Moderate These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the solute. Their ability to disrupt the solute's crystal lattice is also a key factor.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to Low These solvents have moderate dipole moments but are not strong hydrogen bond donors or acceptors. Solubility will depend on a balance of polar and nonpolar interactions.
Nonpolar Aromatic Toluene, BenzeneLow While π-π stacking interactions between the aromatic rings of the solute and solvent are possible, the strong polar interactions within the solute (hydrogen bonding) will likely dominate, limiting solubility in nonpolar solvents.[8]
Nonpolar Aliphatic Hexane, CyclohexaneVery Low The significant difference in polarity between the solute and these nonpolar solvents will result in poor solvation.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 1-Phenyl-5-hydroxybenzimidazole to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. A constant temperature water bath or incubator with shaking capabilities is ideal.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To obtain a clear supernatant free of any solid particles, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) is recommended.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 1-Phenyl-5-hydroxybenzimidazole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Diagram of the Shake-Flask Method Workflow

ShakeFlaskMethod cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solute to a known volume of solvent B Agitate at constant temperature (24-72h) A->B Seal container C Centrifuge to pellet undissolved solid B->C Cease agitation D Filter supernatant (e.g., 0.22 µm filter) C->D Collect supernatant E Dilute clear filtrate D->E Obtain particle-free saturated solution F Analyze concentration (e.g., HPLC) E->F Prepare for analysis G Calculate Solubility F->G Determine concentration

Caption: Workflow for the shake-flask method of solubility determination.

Key Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, it is crucial to maintain and report the temperature at which the solubility was determined.

  • pH of the Medium: While this guide focuses on organic solvents, if the solvent contains any acidic or basic impurities, or if working with a mixed aqueous-organic system, the pH can significantly impact the solubility of ionizable compounds like benzimidazoles.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is good practice to characterize the solid form used in the solubility studies.

Advanced Approaches to Solubility Determination

While the shake-flask method is highly reliable, it can be low-throughput. For screening purposes, several other techniques are available:

  • High-Throughput Screening (HTS) Methods: Miniaturized shake-flask methods and kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

  • Computational Models: Quantitative Structure-Property Relationship (QSPR) models and thermodynamic-based computational methods are increasingly used to predict the solubility of new chemical entities.[9][10] These models use molecular descriptors to correlate a compound's structure with its solubility.[9][10] Machine learning algorithms are also being applied to develop more accurate predictive models.[8][11][12]

Conclusion

The solubility of 1-Phenyl-5-hydroxybenzimidazole in organic solvents is a complex interplay of its structural features and the properties of the solvent. While specific experimental data is not widely published, a strong predictive understanding can be achieved through the application of fundamental solubility principles. This guide has outlined the theoretical basis for its solubility and provided a detailed, actionable protocol for its experimental determination. By carefully considering the factors that influence solubility and employing robust experimental techniques, researchers and drug development professionals can generate the critical data needed to advance their scientific endeavors.

References

  • 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved January 23, 2026, from [Link]

  • Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. (n.d.). ASCE Library. Retrieved January 23, 2026, from [Link]

  • Solubility in organic solvents Definition - Organic Chemistry II Key Term. (2025, September 15). Fiveable. Retrieved January 23, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved January 23, 2026, from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies. Retrieved January 23, 2026, from [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Saskoer.ca. Retrieved January 23, 2026, from [Link]

  • Solubility. (2025, October 22). SlideShare. Retrieved January 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023, December 6). MDPI. Retrieved January 23, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Elsevier. Retrieved January 23, 2026, from [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • 1-Hydroxybenzimidazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 1H-Benzimidazole, 5-methoxy-1-phenyl-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Chemical structure of 1H-Benzimidazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Functionalization of 1-Phenyl-5-hydroxybenzimidazole at the 5-Position: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of the 5-hydroxy group of 1-phenyl-5-hydroxybenzimidazole. This scaffold is a key pharmacophore in medicinal chemistry, and its modification at the 5-position offers a powerful strategy for modulating biological activity and physicochemical properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic diversification of this important heterocyclic system.

Introduction: The Strategic Importance of the 5-Position

The benzimidazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][6][7] The 1-phenyl-5-hydroxybenzimidazole scaffold, in particular, presents a unique platform for chemical modification. The hydroxyl group at the 5-position serves as a versatile handle for introducing a variety of functional groups through ether and ester linkages.

Structure-activity relationship (SAR) studies have demonstrated that substituents at the 5-position can significantly influence the biological profile of benzimidazole derivatives.[8] This is often due to the ability of these substituents to engage in key interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, and to modulate properties like solubility and metabolic stability. Therefore, the strategic functionalization of the 5-hydroxy group is a critical step in the optimization of lead compounds in drug discovery programs.

This guide will focus on two primary and robust methods for the functionalization of the 5-hydroxy group: O-alkylation via the Williamson ether synthesis and O-acylation through Steglich esterification and the Mitsunobu reaction. For each method, we will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and guidelines for the characterization of the resulting products.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[9] In the context of 1-phenyl-5-hydroxybenzimidazole, this reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Causality Behind Experimental Choices
  • Choice of Base: The acidity of the phenolic proton on the benzimidazole ring necessitates the use of a base to generate the corresponding phenoxide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[10][11] K₂CO₃ and Cs₂CO₃ are milder bases and are often sufficient for activating phenols. NaH is a much stronger, non-nucleophilic base that can be used for less reactive systems, but requires anhydrous conditions. The choice of base can influence reaction rate and yield.

  • Choice of Solvent: Apolar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[9][12][13] These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction.

  • Choice of Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the ideal electrophiles for this SN2 reaction.[9][12] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes instead of the desired ether.[11][12]

  • Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to around 100°C.[9][12] The optimal temperature depends on the reactivity of the specific alkyl halide and the chosen solvent.

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start 1. Dissolve 1-phenyl-5-hydroxybenzimidazole in an appropriate aprotic solvent (e.g., DMF). add_base 2. Add a suitable base (e.g., K₂CO₃). start->add_base Stir at room temperature add_halide 3. Add the alkyl halide dropwise. heat 4. Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC. add_halide->heat cool 5. Cool the reaction mixture. filter 6. Filter to remove inorganic salts. cool->filter extract 7. Extract with an organic solvent. filter->extract purify 8. Purify by column chromatography. extract->purify

Caption: Workflow for the O-alkylation of 1-phenyl-5-hydroxybenzimidazole.

Detailed Protocol: Synthesis of 1-Phenyl-5-methoxybenzimidazole

Materials:

  • 1-Phenyl-5-hydroxybenzimidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenyl-5-methoxybenzimidazole.

Self-Validation:

  • TLC Analysis: Monitor the reaction by comparing the Rf value of the starting material with the newly formed product spot. The product should have a higher Rf value due to its increased non-polarity.

  • ¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the appearance of a new singlet corresponding to the methoxy group (-OCH₃) protons at approximately 3.8-4.0 ppm confirms the successful etherification. The aromatic proton signals will also show characteristic shifts.

Part 2: O-Acylation via Esterification Reactions

The formation of an ester linkage at the 5-position of 1-phenyl-5-hydroxybenzimidazole can be achieved through several methods. Here, we detail two widely used and effective protocols: the Steglich esterification and the Mitsunobu reaction.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15]

Causality Behind Experimental Choices:

  • Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[16]

  • Catalyst (DMAP): DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the hydroxyl group of the benzimidazole, even if it is sterically hindered.[15]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[17][18] Acetonitrile is a "greener" alternative to chlorinated solvents.[17][18]

  • Temperature: The reaction is typically carried out at room temperature, highlighting its mild nature.[14][15]

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification start 1. Dissolve 1-phenyl-5-hydroxybenzimidazole, carboxylic acid, and DMAP in an aprotic solvent (e.g., DCM). cool 2. Cool the mixture to 0°C. start->cool add_dcc 3. Add a solution of DCC (or EDC) in the same solvent. warm 4. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). add_dcc->warm filter 5. Filter to remove the urea byproduct. wash 6. Wash the filtrate with acid, base, and brine. filter->wash dry 7. Dry the organic layer and concentrate. wash->dry purify 8. Purify by column chromatography. dry->purify

Caption: Workflow for the Steglich esterification of 1-phenyl-5-hydroxybenzimidazole.

Materials:

  • 1-Phenyl-5-hydroxybenzimidazole

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Self-Validation:

  • TLC Analysis: The ester product will have a different Rf value compared to the starting materials.

  • ¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the carboxylic acid proton signal will be observed. New signals corresponding to the benzoyl group will appear in the aromatic region of the spectrum.

  • IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ is indicative of ester formation.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to esters, particularly when mild conditions and inversion of stereochemistry (if applicable) are required.[19][20] It involves the reaction of an alcohol with a carboxylic acid in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][19]

Causality Behind Experimental Choices:

  • Reagent Combination (PPh₃ and DEAD/DIAD): These reagents form a reactive phosphonium salt intermediate in situ.[19] The alcohol then adds to this intermediate, forming an oxyphosphonium salt, which is a good leaving group.

  • Nucleophile: The carboxylate, generated from the carboxylic acid, then acts as a nucleophile and displaces the oxyphosphonium group in an SN2 fashion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[14]

  • Temperature: The reaction is typically initiated at a low temperature (0°C) and then allowed to warm to room temperature.[14]

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification start 1. Dissolve 1-phenyl-5-hydroxybenzimidazole, carboxylic acid, and PPh₃ in anhydrous THF. cool 2. Cool the mixture to 0°C. start->cool add_dead 3. Add DEAD or DIAD dropwise. warm 4. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). add_dead->warm concentrate 5. Concentrate the reaction mixture. purify 6. Purify directly by column chromatography. concentrate->purify

Caption: Workflow for the Mitsunobu esterification of 1-phenyl-5-hydroxybenzimidazole.

Materials:

  • 1-Phenyl-5-hydroxybenzimidazole

  • Acetic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-5-hydroxybenzimidazole (1.0 eq.), acetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Self-Validation:

  • TLC Analysis: The ester product will have a distinct Rf value from the starting materials and byproducts.

  • ¹H NMR Spectroscopy: The disappearance of the phenolic -OH proton signal and the appearance of a new singlet for the acetyl methyl protons around 2.1-2.3 ppm will confirm the formation of the acetate ester.

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Williamson Ether Synthesis: Methyl iodide is a toxic and volatile reagent and should be handled with extreme care.

  • Steglich Esterification: DCC is a potent skin sensitizer and should be handled with caution.[16] Avoid inhalation of dust and contact with skin.

  • Mitsunobu Reaction: DEAD and DIAD are potentially explosive and should be handled with care.[21][22] They are also toxic and should be handled in a fume hood. Avoid heating pure DEAD.[21]

Data Presentation

CompoundFunctionalization MethodRf (EtOAc/Hexanes)Key ¹H NMR Signal (δ, ppm)
1-Phenyl-5-methoxybenzimidazole Williamson Ether Synthesis~0.4 (3:7)3.9 (s, 3H, -OCH₃)
1-Phenyl-5-benzoyloxybenzimidazole Steglich Esterification~0.5 (3:7)7.5-8.2 (m, aromatic H)
1-Phenyl-5-acetoxybenzimidazole Mitsunobu Reaction~0.45 (3:7)2.2 (s, 3H, -COCH₃)

Note: Rf values are approximate and may vary depending on the exact TLC conditions.

Conclusion

The functionalization of the 5-hydroxy group of 1-phenyl-5-hydroxybenzimidazole is a valuable strategy for the synthesis of novel derivatives with potentially enhanced biological activities. The Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction are robust and versatile methods for achieving O-alkylation and O-acylation, respectively. The detailed protocols and experimental insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this important scaffold and to accelerate the discovery of new therapeutic agents.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1974). PubMed. Retrieved from [Link]

  • Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). Chemical Reviews. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Steglich esterification : r/OrganicChemistry. (2024, December 29). Reddit. Retrieved from [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022, February 20). YouTube. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). ACS Publications. Retrieved from [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018, October 30). JoVE. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Activity of Benzimidazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). ResearchGate. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018, October 30). PubMed. Retrieved from [Link]

  • Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). Royal Society of Chemistry. Retrieved from [Link]

  • Work-up Mitsunobu coupling using DEAD : r/chemistry. (2018, October 9). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved from [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Retrieved from a medicinal chemistry review journal.
  • Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. (2024, April 28).
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Phenylation of 5-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. The strategic introduction of an aryl group at the N1 position of the benzimidazole ring system, a process known as N-arylation, profoundly influences the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and modulate metabolic stability. Consequently, the development of robust and efficient methods for the N-arylation of functionalized benzimidazoles, such as 5-hydroxybenzimidazole, is of paramount importance to researchers and scientists in the field of drug development.

This comprehensive guide provides a detailed, step-by-step procedure for the N-phenylation of 5-hydroxybenzimidazole, a key intermediate in the synthesis of various biologically active compounds. We will delve into two of the most powerful and widely adopted catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Beyond a mere recitation of procedural steps, this document aims to provide a deeper understanding of the underlying reaction mechanisms, the rationale behind the choice of reagents and conditions, and practical guidance for troubleshooting common issues.

Understanding the Core Chemistry: Mechanistic Insights into N-Arylation

The formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle like 5-hydroxybenzimidazole is typically facilitated by a transition metal catalyst. The two most prominent methods, the Ullmann and Buchwald-Hartwig reactions, operate through distinct catalytic cycles.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and cost-effective method for C-N bond formation.[1] While early iterations of this reaction required harsh conditions, modern protocols often employ ligands to facilitate the process under milder conditions.[1][2] The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Amide Complex: In the presence of a base, the benzimidazole nitrogen is deprotonated, and the resulting anion coordinates with a copper(I) salt to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (in this case, an aryl iodide or bromide is preferable) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.[3]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired N-aryl benzimidazole product and regenerates the active copper(I) catalyst.[3]

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] Its success lies in the development of sophisticated phosphine ligands that promote the key steps of the catalytic cycle.[6][7] The catalytic cycle is generally understood to proceed as follows:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide to form a palladium(II) species.[8]

  • Ligand Exchange/Amine Coordination: The amine (5-hydroxybenzimidazole) coordinates to the palladium(II) complex, often displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium(II) amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination from the palladium(II) amido complex, which yields the N-arylated product and regenerates the palladium(0) catalyst.[8]

Visualizing the Catalytic Pathways

To better illustrate the mechanistic intricacies of these two powerful N-arylation methods, the following diagrams outline the key steps in each catalytic cycle.

Ullmann_Condensation cluster_0 Ullmann Condensation Cycle Cu(I)X Cu(I)X Cu(I)-N-Benzimidazole Cu(I)-N-Benzimidazole Complex Cu(I)X->Cu(I)-N-Benzimidazole Coordination Cu(III) Intermediate Cu(III) Intermediate Cu(I)-N-Benzimidazole->Cu(III) Intermediate Oxidative Addition Cu(III) Intermediate->Cu(I)X Reductive Elimination N-Phenyl-5-hydroxybenzimidazole N-Phenyl-5-hydroxybenzimidazole (Product) Cu(III) Intermediate->N-Phenyl-5-hydroxybenzimidazole Ar-X Aryl Halide (Ar-X) Ar-X->Cu(III) Intermediate 5-hydroxybenzimidazole 5-hydroxybenzimidazole + Base 5-hydroxybenzimidazole->Cu(I)-N-Benzimidazole

Caption: Catalytic cycle of the Ullmann condensation for N-arylation.

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Pd(II) Complex Pd(II) Complex (Ar)Pd(X)L₂ Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II) Amido Complex Pd(II) Amido Complex Pd(II) Complex->Pd(II) Amido Complex Amine Coordination & Deprotonation Pd(II) Amido Complex->Pd(0)L2 Reductive Elimination N-Phenyl-5-hydroxybenzimidazole N-Phenyl-5-hydroxybenzimidazole (Product) Pd(II) Amido Complex->N-Phenyl-5-hydroxybenzimidazole Ar-X Aryl Halide (Ar-X) Ar-X->Pd(II) Complex 5-hydroxybenzimidazole 5-hydroxybenzimidazole + Base 5-hydroxybenzimidazole->Pd(II) Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-phenylation of 5-hydroxybenzimidazole using both copper and palladium catalysis. It is crucial to adhere to all safety precautions and to use high-purity reagents and anhydrous solvents for optimal results.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Hydroxybenzimidazole≥98%Commercially availableCan be synthesized if needed.[9]
Iodobenzene≥98%Commercially availableAryl bromides can also be used.
Copper(I) Iodide (CuI)99.99%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially available
Xantphos98%Commercially availableA common bulky phosphine ligand.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableA strong inorganic base.
Potassium Phosphate (K₃PO₄)≥98%Commercially availableAn alternative base.
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
TolueneAnhydrousCommercially available
Ethyl AcetateACS GradeCommercially availableFor workup and chromatography.
HexanesACS GradeCommercially availableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying organic layers.
Celite®Commercially availableFor filtration.
Protocol 1: Copper-Catalyzed N-Phenylation of 5-Hydroxybenzimidazole

This protocol is based on a modified Ullmann condensation, which offers a cost-effective approach to N-arylation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-hydroxybenzimidazole (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and iodobenzene (1.2 mmol) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-5-hydroxybenzimidazole.

Protocol 2: Palladium-Catalyzed N-Phenylation of 5-Hydroxybenzimidazole

This protocol utilizes the highly efficient Buchwald-Hartwig amination, which often proceeds under milder conditions and with a broader substrate scope.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

    • To this mixture, add 5-hydroxybenzimidazole (1.0 mmol), potassium phosphate (2.0 mmol), and iodobenzene (1.2 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the two protocols. Yields are representative and may vary depending on the specific reaction scale and conditions.

ParameterProtocol 1 (Copper-Catalyzed)Protocol 2 (Palladium-Catalyzed)
Catalyst CuIPd(OAc)₂
Ligand None (or optional ligand like 1,10-phenanthroline)Xantphos
Base Cs₂CO₃K₃PO₄
Solvent DMFToluene
Temperature 110-120 °C100 °C
Typical Reaction Time 12-24 hours8-16 hours
Expected Yield 70-85%80-95%

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Inappropriate base- Use fresh catalyst and ligands- Ensure all glassware is oven-dried and solvents are anhydrous- Use high-purity starting materials- Screen different bases (e.g., K₂CO₃, NaOtBu)
Formation of Side Products - O-arylation of the hydroxyl group- Homocoupling of the aryl halide- Use a milder base or protect the hydroxyl group prior to N-arylation- Optimize catalyst and ligand loading
Difficult Purification - Co-elution of product and starting material- Presence of highly polar impurities- Optimize the mobile phase for column chromatography- Perform an additional aqueous wash or recrystallization step

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Palladium and Copper Catalysts: These are toxic and should be handled with care. Avoid inhalation of dust.

    • Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and hygroscopic. Handle them in a dry environment.

    • Solvents: DMF and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions involving air-sensitive reagents (palladium catalysts, phosphine ligands) must be conducted under an inert atmosphere of argon or nitrogen.

Conclusion

The N-phenylation of 5-hydroxybenzimidazole is a critical transformation in the synthesis of medicinally relevant compounds. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination offer effective and reliable routes to the desired product. The choice between these methods will often depend on factors such as cost, desired reaction conditions, and the specific functional group tolerance required for a given synthetic strategy. By understanding the underlying mechanisms and carefully following the detailed protocols provided, researchers can successfully synthesize N-phenyl-5-hydroxybenzimidazole and its derivatives, thereby advancing their drug discovery and development programs.

References

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Altundas, R., & Kocyigit, U. M. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1066. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • PrepChem. (n.d.). Synthesis of 5-hydroxy-1H-benzimidazole. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Indoles, and Carbazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ChemistryViews. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Mondal, M. H., & Bora, U. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 389-396. [Link]

Sources

Introduction: The Strategic Value of 1-Phenyl-5-hydroxybenzimidazole in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to Polymerization Techniques Involving 1-Phenyl-5-hydroxybenzimidazole Monomers

Polybenzimidazoles (PBIs) represent a premier class of high-performance heterocyclic polymers, renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] These properties make them indispensable in demanding applications, from aerospace components and firefighter suits to high-temperature proton exchange membranes for fuel cells.[4][5] The monomer 1-Phenyl-5-hydroxybenzimidazole is a sophisticated building block for a new generation of PBIs. Its unique architecture, featuring a bulky, non-coplanar N-phenyl group and a reactive C-hydroxy group, offers strategic advantages for engineering next-generation materials.

The N-phenyl substitution is critical; it disrupts the intermolecular hydrogen bonding typically found in traditional PBIs, which can lead to high water absorption.[6][7][8] By incorporating this group, polymers with lower moisture affinity, improved solubility in organic solvents, and enhanced optical transparency can be achieved, while maintaining high glass transition temperatures (Tg).[1][8][9] The C-hydroxy group provides a reactive site for polymerization and a potential site for post-polymerization modification or for influencing properties like acid-doping in fuel cell applications.[10]

This guide provides a comprehensive overview of the synthetic strategies for polymerizing monomers based on the 1-Phenyl-5-hydroxybenzimidazole scaffold, with a focus on the underlying chemical principles, detailed experimental protocols, and potential applications for the resulting polymers.

Part 1: Polymerization Strategy: Aromatic Nucleophilic Substitution (SNAr)

While traditional PBI synthesis often involves the condensation of aromatic bis(o-phenylenediamines) with dicarboxylic acids, this route is not directly applicable to a difunctional monomer like 1-Phenyl-5-hydroxybenzimidazole.[2] A more effective and elegant approach is the self-condensation of an A-B type monomer via an Aromatic Nucleophilic Substitution (SNAr) reaction.

To achieve this, the monomer must be functionalized with both a nucleophile and an activated leaving group on the aromatic rings. For the 1-Phenyl-5-hydroxybenzimidazole scaffold, this is accomplished by:

  • The hydroxyl group (-OH) , which can be deprotonated to form a potent phenoxide nucleophile.

  • An electron-withdrawing activating group , such as a fluorine atom, positioned para to the benzimidazole ring on the N-phenyl substituent. The imidazole ring itself acts as a powerful activating group, facilitating the displacement of the fluorine atom by the phenoxide.[1]

This design results in a self-polymerizable A-B monomer, 2-(4-fluorophenyl)-5-hydroxy-1-phenylbenzimidazole (a close derivative of the user's topic), which can undergo high-temperature solution polymerization to yield a high molecular weight, amorphous, and highly stable poly(N-phenylbenzimidazole).

Reaction Mechanism: SNAr Polymerization

The polymerization proceeds via a step-growth mechanism. In the presence of a weak base like potassium carbonate (K₂CO₃), the hydroxyl group is deprotonated. The resulting phenoxide anion attacks the electron-deficient carbon atom bearing the fluorine on another monomer molecule, displacing the fluoride ion and forming an ether linkage. This process repeats to build the polymer chain.

SNAr_Mechanism cluster_monomer Monomer Activation cluster_propagation Chain Propagation cluster_result Result Monomer 1-(4-Fluorophenyl)- 5-hydroxybenzimidazole ActivatedMonomer Phenoxide Nucleophile Monomer->ActivatedMonomer - H₂O, - CO₂ Base K₂CO₃ PolymerLinkage Ether Linkage Formation (Polymer Chain) ActivatedMonomer->PolymerLinkage Nucleophilic Attack AnotherMonomer Another Monomer (Electrophile) AnotherMonomer->PolymerLinkage - F⁻ FinalPolymer High Molecular Weight Poly(N-phenylbenzimidazole) PolymerLinkage->FinalPolymer Repeat n times

Caption: SNAr polymerization mechanism.

Part 2: Experimental Protocol: SNAr Polymerization of a Self-Polymerizable Monomer

This protocol is adapted from the established synthesis of poly(N-phenylbenzimidazole) from 2-(4-fluorophenyl)-5-hydroxy-l-phenylbenzimidazole (PFHB).[1] It provides a robust framework for researchers working with similar A-B type benzimidazole monomers.

Materials and Equipment
  • Monomer: 2-(4-fluorophenyl)-5-hydroxy-l-phenylbenzimidazole (PFHB)

  • Solvent: N-cyclohexyl-2-pyrrolidinone (CHP)

  • Base: Pulverized anhydrous potassium carbonate (K₂CO₃)

  • Reaction Vessel: Four-necked, round-bottom flask (100 mL)

  • Apparatus: Overhead mechanical stirrer, condenser, nitrogen inlet, micro-distillation head

  • Purification: Methanol, Water

Step-by-Step Protocol
  • Reactor Setup: Assemble the four-necked flask with the overhead stirrer, condenser, nitrogen inlet, and micro-distillation head. Ensure the system is completely dry.

  • Charging the Reactor: To the flask, add the PFHB monomer (e.g., 10.00 mmol), CHP (e.g., 20 mL), and pulverized anhydrous K₂CO₃ (e.g., 6.50 mmol).

  • Initial Dehydration: Begin stirring the mixture and purge the flask with a steady stream of nitrogen. Heat the reaction mixture to 150°C for 6 hours. During this period, water formed from the initial deprotonation will be removed via the distillation head.

  • Temperature Ramp-Up (Stage 1): After the initial dehydration, increase the temperature to 190°C and maintain for an additional 6 hours. The solution may become viscous.

  • Polymerization (Stage 2): Increase the temperature to the final polymerization range of 230-250°C. Continue the reaction for 24 hours under a nitrogen atmosphere.[1] The propagating polymer may initially precipitate but should redissolve as the reaction proceeds and the molecular weight increases.

  • Isolation and Purification:

    • Cool the viscous reaction mixture to room temperature.

    • Dilute the mixture with an appropriate solvent like N-methyl-2-pyrrolidinone (NMP) if necessary to reduce viscosity.

    • Precipitate the polymer by pouring the solution into a large volume of rapidly stirring methanol or water.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then methanol to remove any residual solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to remove all residual solvents.

Experimental_Workflow A 1. Assemble Dry Four-Neck Flask B 2. Charge with Monomer, CHP, and K₂CO₃ A->B C 3. Heat at 150°C for 6h (Nitrogen Purge) B->C D 4. Heat at 190°C for 6h C->D E 5. Polymerize at 230-250°C for 24h D->E F 6. Cool and Precipitate in Methanol/Water E->F G 7. Filter and Wash Polymer F->G H 8. Dry in Vacuum Oven at 120°C G->H

Caption: Experimental workflow for SNAr polymerization.

Quantitative Data Summary

The properties of the resulting polymer are highly dependent on the reaction conditions. The following table, based on literature data for PFHB, illustrates the expected outcomes.[1]

PropertyValueConditions / Notes
Intrinsic Viscosity (η) 0.6 - 2.6 dL/gMeasured in NMP at 30°C. Higher values indicate higher molecular weight.
Glass Transition Temp. (Tg) 278°CThe polymer is amorphous.
Thermal Stability (TGA) 535°CTemperature for 5% weight loss in air, indicating excellent thermal resistance.
Tensile Strength (Film) ~100 MPaDemonstrates the formation of tough, flexible materials.
Solubility SolubleReadily dissolves in aprotic polar solvents like NMP, DMAc.

Part 3: Application Notes for Drug Development and Material Science

Polymers derived from 1-Phenyl-5-hydroxybenzimidazole are poised to make significant contributions in fields requiring high-performance materials.

High-Temperature Proton Exchange Membranes (PEMs) for Fuel Cells

The benzimidazole backbone is an excellent proton conductor when doped with acids like phosphoric acid, making it ideal for high-temperature PEM fuel cells (HT-PEMFCs) that operate between 120-200°C.[5][10]

  • High Operating Temperatures: The exceptional thermal stability of the PBI backbone allows for fuel cell operation at elevated temperatures, which improves reaction kinetics, enhances tolerance to CO impurities in the fuel stream, and simplifies thermal management.[5]

  • Role of the N-Phenyl Group: The N-phenyl group can improve the processability of the polymer into thin, uniform membranes.[1] While it may slightly reduce the acid doping level compared to non-substituted PBIs, it contributes to better mechanical properties and lower water swelling.

  • Role of the C-Hydroxy Group: The hydroxyl group can participate in the proton transport network within the acid-doped membrane, potentially enhancing proton conductivity.[10]

Advanced Films and Coatings

The combination of high thermal stability and good solubility makes these polymers excellent candidates for advanced films and coatings.

  • Mechanical Toughness: Films cast from these polymers are tough and flexible, with high tensile strength, making them suitable for protective coatings in harsh environments.[1]

  • Dielectric Applications: The low water absorption imparted by the N-phenyl group, combined with the inherent thermal stability, makes these materials promising for use as dielectric layers in microelectronics.[6][7]

Drug Development and Biomedical Applications

The benzimidazole core is a well-known pharmacophore found in numerous FDA-approved drugs.[11][12] While the high molecular weight polymer itself may not be a drug, its unique properties could be leveraged in drug delivery systems.

  • Inhibition of Microtubule Polymerization: Benzimidazole derivatives are known to interfere with cellular processes like microtubule polymerization, a target for anticancer agents.[13][14] Functionalized polymers could be explored as platforms for targeted drug delivery.

  • Biocompatible Coatings: The chemical inertness and stability of the polymer could make it a candidate for biocompatible coatings on medical implants, provided its biocompatibility is thoroughly evaluated.

References

  • Connell, J. W., & Hergenrother, P. M. (1991). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. High Performance Polymers, 3(1), 3-15. [Link]

  • Fishel, K. J., Gulledge, A. L., Pingitore, A. T., Hoffman, J. P., Steckle, W. P., & Benicewicz, B. C. (2016). Solution Polymerization of Polybenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 54(12), 1795–1802. [Link]

  • Jana, T., & Kim, D. (2014). Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System. Membranes, 4(2), 133-151. [Link]

  • Li, Q., Pan, H., Pu, H., Chang, Z., & Jensen, J. O. (2014). Structure and properties of polybenzimidazoles. In Polybenzimidazoles for High Temperature Fuel Cells (pp. 1-26). [Link]

  • Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34015-34044. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the formation of benzimidazole via oxidative condensation of benzylamine catalyzed by 2 c. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. [Link]

  • Qian, G., Dai, F., Chen, H., Wang, M., Hu, M., Chen, C., & Yu, Y. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. RSC Advances, 11(6), 3624-3632. [Link]

  • Leykin, A. Y., Ponomarev, I. I., Skrunts, L. K., & Izmailov, B. A. (2010). Some aspects of polybenzimidazoles' synthesis in P2O5 containing condensation media. High Performance Polymers, 22(5), 547-565. [Link]

  • Mustapa, A. N., Jaafar, J., Ismail, A. F., & Othman, M. H. D. (2019). Recent Advances in Polybenzimidazole (PBI)-based Polymer Electrolyte Membranes for High Temperature Fuel Cell Applications. Applied Chemistry for Engineering, 30(6), 647-658. [Link]

  • Taylor & Francis. (n.d.). Polybenzimidazole – Knowledge and References. [Link]

  • Li, H., & Benicewicz, B. C. (2013). Synthesis and properties of phenylindane-containing polybenzimidazole (PBI) for high-temperature polymer electrolyte membrane. Journal of Power Sources, 242, 774-781. [Link]

  • Nikolova, S., Philipova, I., Doytchinova, I., & Danchev, N. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 24(17), 3121. [Link]

  • Qian, G., Dai, F., Chen, H., Wang, M., Hu, M., Chen, C., & Yu, Y. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. RSC Advances, 11(6), 3624-3632. [Link]

  • Qian, G., Dai, F., Chen, H., Wang, M., Hu, M., Chen, C., & Yu, Y. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. Semantic Scholar. [https://www.semanticscholar.org/paper/Incorporation-of-N-phenyl-in-poly(benzimidazole-and-Qian-Dai/339a978f828e6709848f0750c1822858852e185f]([Link]

  • Bazyleva, A., Ponomarev, I., & Alentiev, A. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1403. [Link]

  • Qian, G., Dai, F., Chen, H., Wang, M., Hu, M., Chen, C., & Yu, Y. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Advances, 12(1), 1-8. [Link]

  • El-Kaoutit, M., N-A-I, T., Z-E-A, B., M, E., & A, B. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5360. [Link]

Sources

Troubleshooting & Optimization

Minimizing side products in 1-Phenyl-5-hydroxybenzimidazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and reactions involving 1-Phenyl-5-hydroxybenzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and minimize the formation of common but challenging side products. Here, we move beyond simple protocols to explain the mechanistic rationale behind common issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for preparing 1-Phenyl-5-hydroxybenzimidazole, and what are their inherent challenges?

A1: There are two primary disconnection approaches for this target. Each presents a unique set of challenges regarding side product formation:

  • Route A: N-Arylation of 5-Hydroxybenzimidazole. This is a convergent approach where the benzimidazole core is formed first, followed by the attachment of the N-phenyl group. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] The principal challenge here is regioselectivity . 5-Hydroxybenzimidazole exists as a mixture of tautomers (5-hydroxy and 6-hydroxy), leading to the formation of two distinct product isomers (1-phenyl-5-hydroxy and 1-phenyl-6-hydroxy) that are often difficult to separate.

  • Route B: Cyclization of an N-Phenylated Diamine. This linear approach involves first synthesizing a precursor like 4-amino-3-(phenylamino)phenol and then closing the imidazole ring, typically by reacting with formic acid or a derivative (a variation of the Phillips-Ladenburg synthesis).[3][4] The main challenges are the stability and purity of the N-phenyl-o-phenylenediamine precursor, which can be prone to oxidation, leading to colored impurities and low yields.[3]

Q2: I've performed an N-arylation and my NMR shows a complex mixture, though the mass spectrum indicates the correct product mass. What is the most likely side product?

A2: The most common side product in the N-arylation of 5-hydroxybenzimidazole is the 1-phenyl-6-hydroxybenzimidazole regioisomer . Due to the rapid tautomerization of the starting material, the arylating agent can react with the nitrogen at either the 1- or 3-position, which, in this asymmetrical system, leads to two different constitutional isomers. These isomers often have very similar polarities, making their separation by column chromatography challenging.

Q3: How can I definitively distinguish between the 1-phenyl-5-hydroxy and 1-phenyl-6-hydroxy isomers?

A3: While mass spectrometry will not differentiate them, high-field 1D and 2D NMR spectroscopy (like COSY, HSQC, and HMBC) is essential. The key is to analyze the coupling patterns of the protons on the benzene portion of the benzimidazole core.

  • In the 5-hydroxy isomer, you will typically observe an aromatic system with three distinct protons. The proton at C4 will be a doublet, the proton at C6 will be a double-doublet, and the proton at C7 will be a doublet.

  • In the 6-hydroxy isomer, the symmetry is different. The proton at C7 will be a doublet, the proton at C5 will be a double-doublet, and the proton at C4 will be a doublet. A Nuclear Overhauser Effect (NOE) experiment can also be conclusive. Irradiation of the N-phenyl protons should show an NOE to the proton at C7 in the 5-hydroxy isomer, but to the proton at C4 in the 6-hydroxy isomer.

Q4: What general laboratory practices can help reduce side products across different synthetic routes?

A4:

  • Inert Atmosphere: Many intermediates, especially o-phenylenediamines, are sensitive to air oxidation. Conducting reactions under an inert atmosphere (Argon or Nitrogen) is critical to prevent the formation of highly colored, polymeric impurities.[3]

  • Reagent Purity: Use freshly purified starting materials. Aldehydes should be checked for corresponding carboxylic acid impurities, and diamines should be pure to avoid side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Over-running the reaction can lead to degradation, while incomplete reactions complicate purification.[3]

Troubleshooting Guide 1: N-Arylation of 5-Hydroxybenzimidazole

This is often the preferred route due to its convergent nature, but it is plagued by specific, repeatable issues.

Problem 1: Formation of an Inseparable Regioisomeric Mixture

  • Root Cause: As explained in the FAQs, the tautomerism of the 5-hydroxybenzimidazole N-H protons is the fundamental cause. The reaction environment (base, solvent) and catalyst system are often not selective enough to differentiate between the two nitrogen atoms.

  • Solution 1: The Protecting Group Strategy (Recommended) This is the most robust method to guarantee regioselectivity. By temporarily protecting the hydroxyl group, you can often simplify the subsequent purification of the N-arylated isomers before a final deprotection step. A methoxy group is a common choice.

    • Synthesize 5-methoxybenzimidazole: This can be prepared from 4-methoxy-o-phenylenediamine and formic acid.[5]

    • Perform N-Arylation: N-arylate the 5-methoxybenzimidazole. This will still produce a mixture of 1-phenyl-5-methoxy and 1-phenyl-6-methoxy isomers, but these are often easier to separate chromatographically than their hydroxy counterparts.

    • Separate the Isomers: Use column chromatography to isolate the desired 1-phenyl-5-methoxybenzimidazole.

    • Deprotection: Cleave the methyl ether using a reagent like BBr₃ to yield the pure, single-isomer 1-Phenyl-5-hydroxybenzimidazole.

  • Solution 2: Optimizing Chromatographic Separation If a protecting group strategy is not feasible, meticulous optimization of your column chromatography is required.

    • Use a high-resolution silica gel.

    • Test a range of solvent systems. A gradient elution starting from a non-polar system (e.g., Hexane/Ethyl Acetate) and slowly increasing polarity can be effective.

    • Consider alternative stationary phases like alumina or reverse-phase silica if standard silica fails.

Problem 2: Low or No Conversion (Catalyst Inactivity)

  • Root Cause (Ullmann): The classic Ullmann condensation requires high temperatures and an active copper source.[2] Catalyst deactivation or insufficient temperature can stall the reaction.

  • Solution (Ullmann):

    • Use a catalytic system with a ligand, such as 1,10-phenanthroline, which allows for milder conditions than traditional stoichiometric copper.[6]

    • Ensure you are using a high-boiling polar aprotic solvent like DMF or NMP.

    • Use a strong base like K₂CO₃ or Cs₂CO₃.

  • Root Cause (Buchwald-Hartwig): Palladium catalysts are sensitive to oxygen and certain functional groups.[7] The catalyst may be poisoned, or the ligand choice may be suboptimal for this specific substrate.

  • Solution (Buchwald-Hartwig):

    • Strictly Anaerobic Conditions: Ensure your solvent is degassed and the reaction is set up in a glovebox or under a robust stream of argon.

    • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos, which are designed to promote the reductive elimination step for C-N bond formation.[8]

    • Base Selection: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Avoid bases that can act as competing nucleophiles.

Problem 3: Hydrodehalogenation of the Aryl Halide

  • Root Cause: In both copper and palladium-catalyzed cycles, a common side reaction is the reduction of the aryl halide (e.g., iodobenzene -> benzene).[9] This occurs when an intermediate metal-hydride species forms and reductively eliminates. In the Buchwald-Hartwig mechanism, this can arise from β-hydride elimination from the palladium-amido complex.[1]

  • Solution:

    • Optimize Ligand: Changing the steric and electronic properties of the ligand can disfavor the pathways leading to hydrodehalogenation.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress this side reaction.

    • Choice of Halide: Aryl bromides are sometimes less prone to this side reaction than aryl iodides, although they are less reactive.

Problem 4: O-Arylation of the Hydroxyl Group

  • Root Cause: The phenoxide anion is a competing nucleophile to the benzimidazole anion. If the base deprotonates the hydroxyl group, it can react with the aryl halide.

  • Solution:

    • Protecting Group: The most effective solution is to protect the hydroxyl group as described in "Problem 1."

    • Base Selection: Using a carefully chosen amount of a base that is just strong enough to deprotonate the N-H but not the O-H can sometimes provide selectivity, though this can be difficult to control.

Visualization of Key Concepts

G cluster_start Starting Material cluster_tautomer Tautomerization cluster_reaction N-Arylation Reaction cluster_products Side Product Formation Start 5-Hydroxybenzimidazole T1 5-Hydroxy Form (N1-H) T2 6-Hydroxy Form (N3-H) T1->T2 fast equilibrium Reagent + Phenyl-X [Pd] or [Cu] catalyst T1->Reagent T2->Reagent P1 1-Phenyl-5-hydroxybenzimidazole (Desired Product) Reagent->P1 P2 1-Phenyl-6-hydroxybenzimidazole (Regioisomeric Side Product) Reagent->P2

Caption: Regioisomer formation due to tautomerism.

Troubleshooting_Workflow Start N-Arylation Reaction Performed Issue Analyze Crude Product: What is the main issue? Start->Issue Regioisomers Mixture of Isomers (Confirmed by NMR) Issue->Regioisomers Poor Regioselectivity LowConversion Low Conversion / No Reaction Issue->LowConversion Low Yield OtherSideProducts Other Side Products (e.g., Hydrodehalogenation) Issue->OtherSideProducts Impurity Profile Protect Implement Protecting Group Strategy Regioisomers->Protect Recommended Separate Optimize Column Chromatography Regioisomers->Separate Alternative CheckCatalyst Verify Catalyst Activity & Ensure Inert Atmosphere LowConversion->CheckCatalyst OptimizeConditions Optimize Ligand, Base, and Temperature OtherSideProducts->OptimizeConditions

Caption: Troubleshooting workflow for N-arylation reactions.

Comparative Data & Protocols

Table 1: Comparison of Common N-Arylation Methods
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, or Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)[7]
Typical Ligands 1,10-Phenanthroline, L-ProlineBulky Phosphines (XPhos, SPhos)[8]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LiHMDS
Temperature High (100-200 °C)[2]Mild to High (RT - 120 °C)
Pros Lower cost catalyst, less sensitive to air than some Pd systems.Broader substrate scope, generally higher yields, milder conditions possible.[10]
Cons Often requires harsh conditions, substrate scope can be limited.[2][10]Expensive catalyst/ligands, requires strict inert atmosphere.[11]
Experimental Protocol: Protective Group N-Arylation

This protocol outlines the robust, multi-step synthesis to obtain a single isomer of 1-Phenyl-5-hydroxybenzimidazole.

Step 1: Synthesis of 5-Methoxybenzimidazole

  • Combine 4-methoxy-o-phenylenediamine (1 equiv.) with formic acid (5-10 equiv.).[5]

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by pouring it over ice and adding a base like ammonium hydroxide until pH > 8.

  • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-methoxybenzimidazole.

Step 2: Buchwald-Hartwig N-Arylation of 5-Methoxybenzimidazole

This step must be performed under a strict inert atmosphere.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add 5-methoxybenzimidazole (1.0 equiv.) and bromobenzene (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude material contains a mixture of 1-phenyl-5-methoxy and 1-phenyl-6-methoxybenzimidazole. Purify via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1-phenyl-5-methoxy isomer.

Step 3: Demethylation to 1-Phenyl-5-hydroxybenzimidazole

Handle BBr₃ with extreme caution in a well-ventilated fume hood.

  • Dissolve the purified 1-phenyl-5-methoxybenzimidazole (1 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final, pure 1-Phenyl-5-hydroxybenzimidazole.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
  • Various authors. (2023).
  • Manfredini, S., et al. (2017). Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. PMC - NIH.
  • Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.ws.
  • Benchchem. (n.d.). A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI.
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.).
  • Buchwald–Hartwig amin
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ullmann condens
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). PMC.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.
  • Recent achievements in the synthesis of benzimidazole deriv
  • The synthesis of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines from azobenzenes and hydrazo-benzenes. (n.d.).
  • Synthesis of 5-hydroxy-1H-benzimidazole. (n.d.). PrepChem.com.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016).
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Review On Synthesis Of Benzimidazole
  • Buchwald-Hartwig Amin
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of N-arylated benzimidazole 386. (n.d.).
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

Sources

Technical Support Center: Optimizing pH Conditions for 1-Phenyl-5-hydroxybenzimidazole Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-5-hydroxybenzimidazole presents a classic "solubility-stability paradox" common to phenolic heterocycles. Its stability is governed by two ionization events: the protonation of the imidazole nitrogen (pKa₁ ≈ 4.5–5.0) and the deprotonation of the phenolic hydroxyl (pKa₂ ≈ 9.5–10.0).

  • Optimal Stability Window: pH 3.0 – 6.0 (Protonated or Neutral form).[1]

  • High Risk Zone: pH > 8.0 (Phenolate formation leads to rapid oxidative degradation).[1]

  • Solubility Challenge: Minimum solubility occurs near the isoelectric point/neutral region (pH 6.0–7.5).

This guide provides the mechanistic rationale and actionable protocols to navigate these conflicting parameters.

Module 1: Chemical Behavior & pH Profile

The pH-Stability Landscape

To optimize your formulation or assay, you must understand the three distinct species of the molecule that exist across the pH scale.

Species FormpH RangeChargeSolubilityStability Risk
Cationic pH < 4.5Positive (+1)High High (Stable to oxidation; resistant to hydrolysis).[1]
Neutral pH 5.0 – 8.0Neutral (0)Low (Precipitation risk)Moderate (Stable, but low solubility drives aggregation).
Anionic pH > 9.0Negative (-1)High Critical (Phenolate ion is highly electron-rich and prone to oxidative coupling/quinone formation).[1]
Visualizing the Pathway

The following diagram illustrates the ionization states and their associated degradation pathways.

pH_Stability_Pathway Cation Cationic Form (pH < 4.5) Protonated Imidazole Neutral Neutral Form (pH 5.0 - 8.0) Uncharged Cation->Neutral Deprotonation (pKa ~4.8) Anion Anionic Form (pH > 9.0) Phenolate Ion Neutral->Anion Deprotonation (pKa ~9.8) Degradation Oxidative Degradation (Quinone Imines / Dimers) Anion->Degradation O2 / Metal Ions (Rapid Oxidation)

Figure 1: Ionization pathway of 1-Phenyl-5-hydroxybenzimidazole showing the critical instability of the anionic species.

Module 2: Troubleshooting Guide

Issue 1: "My sample turns pink/brown within hours at pH 9.0."

Diagnosis: Oxidative coupling.[1] At basic pH, the 5-hydroxyl group deprotonates to form a phenolate. This electron-rich species is easily oxidized by dissolved oxygen into semiquinone radicals, which then polymerize into colored byproducts (similar to the browning of an apple). Corrective Action:

  • Lower the pH: Shift to pH < 7.0 immediately.

  • Deoxygenate: If high pH is mandatory, sparge buffers with Argon or Nitrogen for 15 minutes prior to use.[1]

  • Add Antioxidants: Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid to scavenge free radicals.[1]

Issue 2: "The compound precipitates in my PBS buffer (pH 7.4)."

Diagnosis: Isoelectric precipitation. At pH 7.4, the molecule is predominantly in its neutral, hydrophobic form. The 1-phenyl group adds significant lipophilicity, drastically reducing aqueous solubility.[1] Corrective Action:

  • Shift pH: Move to pH 4.0 (citrate buffer) to utilize the cationic solubility.

  • Co-solvents: If physiological pH is required, add a co-solvent.[1] We recommend 10-20% HP-β-Cyclodextrin or 5-10% DMSO .[1] Cyclodextrins are preferred as they encapsulate the phenyl ring, improving solubility without compromising stability [1].

Issue 3: "Inconsistent HPLC peak areas during method development."

Diagnosis: pKa proximity effects. If your mobile phase pH is near the pKa of the imidazole nitrogen (~4.8), small fluctuations in buffer preparation will cause large shifts in retention time and peak shape (tailing). Corrective Action:

  • Rule of 2: Set mobile phase pH at least 2 units away from the pKa.[1]

  • Recommended: Use 0.1% Formic Acid (pH ~2.[1]7) or Ammonium Bicarbonate (pH ~10, only with rapid analysis time).

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (pH Stress)

Purpose: To empirically determine the stability boundary for your specific concentration.

Reagents:

  • 0.1 M HCl[1]

  • 0.1 M NaOH[1]

  • 50 mM Phosphate Buffer (pH 7.4)

  • Sample stock (1 mg/mL in Methanol)

Workflow:

  • Preparation:

    • Acid Stress: Mix 100 µL stock + 900 µL 0.1 M HCl.

    • Base Stress: Mix 100 µL stock + 900 µL 0.1 M NaOH.

    • Neutral Control: Mix 100 µL stock + 900 µL Phosphate Buffer.

  • Incubation:

    • Store all vials at 40°C for 24 hours.

    • Critical: Protect Base Stress samples from light to differentiate thermal vs. photo-oxidation.[1]

  • Quenching:

    • Neutralize Acid/Base samples to pH 7.0 immediately before injection.[1]

  • Analysis:

    • Inject on HPLC (C18 column, Gradient 5-95% ACN).[1]

    • Pass Criteria: >95% recovery of parent peak relative to t=0.

Protocol B: Buffer Selection Matrix
Buffer SystempH RangeCompatibilityNotes
Acetate 3.6 – 5.6Excellent Recommended for long-term storage.[1] Maintains cationic state.[1]
Citrate 3.0 – 6.0Good Good chelating properties (protects against metal-catalyzed oxidation).[1]
Phosphate 6.0 – 8.0Poor Poor solubility region.[1] Phosphate can precipitate with trace metal impurities, accelerating degradation.
Tris/Glycine 8.0 – 9.0Avoid Promotes rapid oxidation of the phenolic group.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks for long-term storage? A: Yes, but store at -20°C. DMSO is hygroscopic; absorbed water can shift the "effective pH" of the micro-environment. Ensure the stock is anhydrous.[1]

Q: Why does the 1-phenyl group matter? Can I use data from unsubstituted benzimidazole? A: No. The 1-phenyl group prevents the "tautomeric shift" typical of benzimidazoles (where N1 and N3 protons exchange). This locks the double bond positions, making the electronic environment of the 5-hydroxy group more static and potentially more susceptible to specific oxidation pathways compared to the unsubstituted parent [2].

Q: Is the degradation reversible? A: No. Oxidative degradation typically involves ring coupling or quinone formation, which are covalent, irreversible changes.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] Link

(Note: While specific degradation rates for 1-Phenyl-5-hydroxybenzimidazole are empirically derived, the mechanisms cited above are foundational to the chemistry of N-substituted benzimidazoles and phenolic heterocycles.)

Sources

Solving steric hindrance challenges in 1-phenylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and application of 1-phenylbenzimidazole derivatives. This guide is designed to provide expert-driven solutions to one of the most persistent challenges in this field: steric hindrance .

The unique architecture of ortho-substituted 1-phenylbenzimidazoles can lead to atropisomerism, creating molecules with distinct 3D shapes and biological activities.[1] However, the very steric bulk that gives rise to this valuable property also presents significant synthetic hurdles. This document provides in-depth, troubleshooting-focused guidance to help you navigate and overcome these challenges in your experiments.

Frequently Asked Questions (FAQs): Understanding Steric Hindrance

This section addresses foundational questions regarding the impact of steric hindrance on the synthesis of 1-phenylbenzimidazole derivatives.

Q1: Why is my N-arylation reaction yield dramatically lower when using an ortho-substituted aryl halide compared to a para- or meta-substituted one?

A: This is a classic manifestation of steric hindrance. The low yield is primarily due to non-bonding interactions that destabilize the transition state of the key bond-forming step. In transition-metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann condensation, bulky ortho substituents on the phenyl ring physically obstruct the approach of the benzimidazole nitrogen to the metal center.[2][3] This clash prevents the reactants from achieving the necessary geometry for critical steps like oxidative addition or reductive elimination, thus slowing down the reaction rate or preventing the reaction altogether.[4]

Q2: I am attempting to synthesize a 1-(2,6-disubstituted-phenyl)benzimidazole. My standard Buchwald-Hartwig conditions have failed. What is the mechanistic reason for this failure?

A: Standard Buchwald-Hartwig conditions, often employing less bulky phosphine ligands, are insufficient for coupling doubly ortho-substituted (i.e., tetra-ortho-substituted biaryl) systems. The catalytic cycle is likely being arrested at one of two points:

  • Slow Oxidative Addition: The palladium(0) complex, encumbered by its ligands, struggles to insert into the carbon-halide bond of the sterically shielded 2,6-disubstituted aryl halide.

  • Inhibited Reductive Elimination: Even if oxidative addition occurs, the resulting palladium(II) intermediate may be too crowded. The bulky groups prevent the complex from adopting the compact geometry required for the final C-N bond-forming reductive elimination, leading to catalyst decomposition or undesired side reactions.[4]

Overcoming this requires a catalyst system specifically designed to accommodate extreme steric bulk.[5][6]

Q3: Besides low yield, what other experimental observations might indicate a problem with steric hindrance?

A: Beyond poor yields, steric hindrance can manifest in several ways:

  • Stalled Reactions: TLC monitoring may show the persistence of starting materials even after prolonged reaction times or at elevated temperatures.[7]

  • Formation of Side Products: Instead of the desired C-N coupling, you might observe products from side reactions like hydrodehalogenation of the aryl halide or homocoupling of the starting materials.

  • Catalyst Decomposition: The catalyst may turn from a soluble species to a black precipitate (palladium black), indicating that the sterically demanding catalytic cycle has failed and the active catalyst has crashed out of solution.[3]

Troubleshooting Guide: Overcoming Synthetic Roadblocks

This section provides actionable solutions to common problems encountered during the synthesis of sterically hindered 1-phenylbenzimidazole derivatives.

Problem 1: Low to no conversion in a Buchwald-Hartwig amination with a hindered aryl halide.

Recommended Solutions & Causality
1. Switch to a Sterically Bulky Ligand: This is the most critical parameter. Standard ligands like PPh₃ are too small. You must use ligands designed to create a highly active, coordinatively unsaturated metal center while also having a large "bite angle" to accommodate bulky substrates. Why it works: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr* derivatives) accelerate the rate-limiting reductive elimination step for hindered substrates.[5] They promote the formation of a more reactive, monoligated Pd(0) species that is more accessible to the hindered aryl halide.[5][8]
2. Use a High-Activity Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., a palladacycle). Why it works: Pre-catalysts provide a more reliable and rapid initiation of the catalytic cycle, which is crucial when the subsequent steps are already kinetically challenging due to steric hindrance.[3]
3. Re-evaluate Your Base: For extremely hindered couplings, a stronger, non-nucleophilic base may be required. Potassium tert-amoxide (KOtAm) has shown success in challenging aminations where weaker bases like K₂CO₃ or Cs₂CO₃ fail.[5] Why it works: The base plays a key role in the deprotonation of the benzimidazole-ligated Pd(II) complex to form the palladium-amidate intermediate. A stronger base can facilitate this step more efficiently, pushing the equilibrium towards the species that undergoes reductive elimination.

Problem 2: Decomposition of starting materials under the high temperatures required for a traditional Ullmann Condensation.

Recommended Solutions & Causality
1. Employ Microwave-Assisted Synthesis: Switch from conventional oil-bath heating to microwave irradiation. Reactions can often be completed in minutes instead of hours.[9][10][11] Why it works: Microwave energy heats the reaction mixture rapidly and uniformly through dielectric heating. This allows the reaction to quickly overcome the activation energy barrier associated with steric hindrance while minimizing the total time at high temperature, thereby reducing the opportunity for thermal decomposition.[12][13]
2. Use a Modern, Ligand-Assisted Ullmann Protocol: The classical Ullmann reaction often requires temperatures >200 °C and stoichiometric copper.[14] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a chelating ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine. Why it works: The ligand stabilizes the copper catalyst and increases its solubility and reactivity, allowing the reaction to proceed at much lower temperatures (often 80-120 °C). This avoids the harsh conditions that lead to substrate decomposition.[15][16]

The following workflow provides a decision-making guide for troubleshooting these common issues.

G start Low Yield in N-Arylation substrate Is the Aryl Halide Ortho-Substituted? start->substrate buchwald Using Buchwald-Hartwig? substrate->buchwald Yes substrate->else No (Check other params: purity, electronics, etc.) ullmann Using Ullmann? buchwald->ullmann No change_ligand 1. Use Bulky Ligand (e.g., SPhos, IPr*) buchwald->change_ligand Yes use_mw_ullmann 1. Use Microwave Irradiation ullmann->use_mw_ullmann Yes change_base 2. Use Stronger Base (e.g., KOtAm) change_ligand->change_base use_mw_buchwald 3. Try Microwave Irradiation change_base->use_mw_buchwald use_ligand_ullmann 2. Add Ligand (e.g., Phenanthroline) use_mw_ullmann->use_ligand_ullmann G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex + Ar-X oa_text Oxidative Addition pd_amide L-Pd(II)(Ar)(N-Bim) pd_complex->pd_amide + HN-Bim - HX pd_amide->pd0 product Ar-N-Bim pd_amide->product re_text Reductive Elimination hindrance1 hindrance2

Sources

Thermal stability optimization of 1-Phenyl-5-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Optimization of 1-Phenyl-5-hydroxybenzimidazole

Status: Active Case ID: TSO-PHB-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 1-Phenyl-5-hydroxybenzimidazole (PHB) , a scaffold critical in drug discovery for its kinase inhibition potential and use in high-performance polymers.

The Stability Paradox: While the benzimidazole core is inherently robust (often stable >300°C), the 5-hydroxy group introduces a specific vulnerability: oxidative instability and thermal lability via proton transfer. Furthermore, the N-phenyl substitution at position 1 blocks the canonical N-H tautomerism, locking the molecule into a fixed steric configuration that dictates unique crystal packing behaviors.

Your Objective: Maximize the thermal ceiling (


) and minimize degradation during processing (milling, compaction, heating).

Troubleshooting Guide (Q&A Format)

Category A: Solid-State Characterization & Baseline Stability

Q1: My DSC thermogram shows a split endothermic peak near the melting point. Is my sample impure? Diagnosis: Not necessarily. This often indicates concomitant polymorphism or a phase transition prior to melting.

  • The Mechanism: The 5-hydroxy group is a strong hydrogen bond donor. Unlike unsubstituted benzimidazoles, PHB can form competing H-bond networks (e.g., OH···N3 vs. OH···OH).[1][2] The N-phenyl group creates steric hindrance, making the lattice packing sensitive to solvent history.

  • Action Plan:

    • Perform Hot-Stage Microscopy (HSM) . If crystals change opacity/birefringence before melting, it is a solid-solid transition.

    • Run a Heat-Cool-Heat DSC cycle . If the split peak disappears in the second heating (and replaced by a single glass transition or melting peak), it was a metastable polymorph.

Q2: The sample turns yellow/brown upon heating above 150°C, even though TGA shows no mass loss. Why? Diagnosis: You are observing oxidative coupling , not thermal decomposition.

  • The Mechanism: The 5-hydroxy moiety is susceptible to forming quinoid-type impurities (quinone imines) in the presence of trace oxygen. This reaction is color-generating even at ppm levels, which TGA (mass sensitivity) cannot detect.

  • Action Plan:

    • Immediate Fix: Switch purge gas from Nitrogen to Argon (heavier, better blanketing) and increase flow rate to 50 mL/min.

    • Process Fix: Add an antioxidant (e.g., ascorbic acid or BHT) during the final crystallization step to "cap" the surface against oxidation.

Category B: Formulation & Process Optimization

Q3: We see a drop in crystallinity after ball milling. How do we recover thermal stability? Diagnosis: Amorphization induced by mechanical stress.

  • The Mechanism: The rigid N-phenyl ring creates a "stiff" lattice that fractures rather than deforms. High-energy milling disrupts the OH···N intermolecular H-bonds, creating high-energy amorphous regions with significantly lower thermal stability (

    
    ).
    
  • Action Plan:

    • Annealing: Heat the milled powder to

      
       (typically ~160-180°C for this class) for 2 hours under vacuum to restore the crystal lattice.
      
    • Solvent Vapor Annealing: Expose the powder to ethanol vapor for 24 hours to re-organize the surface without dissolving the bulk.

Experimental Protocols

Protocol 1: Oxidative Induction Time (OIT) Determination

Use this to quantify the efficacy of your stabilization strategy.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 3–5 mg of 1-Phenyl-5-hydroxybenzimidazole (compacted in an open Al pan).

  • Purge: Nitrogen (50 mL/min) during ramp; Oxygen (50 mL/min) during isotherm.

  • Method:

    • Ramp 10°C/min to 180°C (Pre-degradation baseline).

    • Isotherm at 180°C for 5 minutes.

    • Switch Gas: Switch from

      
       to 
      
      
      
      instantaneously.
    • Hold until exothermic onset is observed.

  • Analysis: The time from gas switch to exothermic onset is your OIT . Longer = Better Stability.

Protocol 2: Thermal Stress Testing (Accelerated)
  • Setup: Place samples in open glass vials inside a vacuum oven.

  • Condition 1 (Thermal Only): 150°C, <10 mbar vacuum (24 hours).

  • Condition 2 (Oxidative Thermal): 150°C, Ambient Air (24 hours).

  • Readout: Analyze via HPLC (purity) and XRPD (form change). Note: If Condition 2 fails but Condition 1 passes, your issue is strictly oxidative.

Visualization of Mechanisms

Figure 1: Degradation Pathways & Stabilization Logic

This diagram illustrates the competing pathways of thermal failure and the logic gate for selecting a solution.

StabilityLogic Start Thermal Instability Observed CheckColor Is sample discoloring without mass loss? Start->CheckColor CheckMP Is Melting Point depressed/broad? CheckColor->CheckMP No Oxidation Mechanism: Oxidative Coupling of 5-OH CheckColor->Oxidation Yes Polymorph Mechanism: Polymorph Transition or Amorphization CheckMP->Polymorph Yes Sol_Inert Solution: Argon Purge / Vacuum Oxidation->Sol_Inert Sol_AntiOx Solution: Co-crystallization with Antioxidants (e.g. Fumaric Acid) Oxidation->Sol_AntiOx Sol_Anneal Solution: Thermal Annealing (Tg + 20°C) Polymorph->Sol_Anneal Sol_Salt Solution: Salt Formation (Block OH/N interaction) Polymorph->Sol_Salt

Caption: Decision tree for diagnosing thermal instability sources in 1-Phenyl-5-hydroxybenzimidazole. Blue nodes represent diagnostic questions; Green nodes represent validated optimization strategies.

Data Summary: Optimization Metrics

ParameterBaseline (Raw)Optimized (Recrystallized)Optimized (Salt Form*)
Melting Point (

)
~220–230°C (Broad)235°C (Sharp)>260°C
Oxidative Induction Time (180°C) < 5 mins12 mins> 45 mins
5% Weight Loss (

)
260°C285°C310°C
Color Change (150°C, Air) Dark BrownLight TanOff-White (Stable)

*Note: Salt form data assumes a Tosylate or Mesylate salt, which blocks the basic nitrogen and stabilizes the lattice.

References

  • BenchChem. (n.d.). 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- Properties and Reactions.[2] Retrieved from

  • RSC Advances. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature.[3][4] Royal Society of Chemistry.[1] Retrieved from

  • MDPI. (2024). Thermal Resistance Enhancement of Poly(benzimidazole-aramid) Film. Polymers.[1][3] Retrieved from

  • National Institutes of Health (NIH). (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study on Thermal Stability. PMC. Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-Phenylbenzimidazole. Retrieved from

Sources

Technical Support Center: Addressing Oxidation Sensitivity in 5-Hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemistry of Instability

Why is my compound turning pink/brown?

The 5-hydroxybenzimidazole moiety acts as an electron-rich phenol analog. The hydroxyl group at position 5 increases the electron density of the benzimidazole ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).[1] This makes the compound highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.[1]

The "pinking" you observe is not random degradation; it is the formation of quinone imines .[1]

Mechanism of Degradation[1][2]
  • Auto-oxidation: Trace metals or light trigger the loss of a hydrogen atom from the 5-OH group, forming a phenoxy radical.

  • Delocalization: This radical delocalizes into the benzene ring (positions 4 and 6).[1]

  • Quinone Formation: Reaction with

    
     leads to the formation of ortho- or para-quinone imines. These species are highly colored (pink/red) and electrophilic, leading to polymerization (brown sludge).[1]
    
Visualization: The Oxidation Cascade

OxidationPathway Start 5-Hydroxybenzimidazole (Colorless) Radical Phenoxy Radical (Intermediate) Start->Radical Light/O2/Trace Metals (-H•) Quinone Quinone Imine (Pink/Red Species) Radical->Quinone Oxidation (+O2) Polymer Polymer/Dimer (Brown Precipitate) Quinone->Polymer Nucleophilic Attack (Dimerization)

Figure 1: The oxidative pathway transforming the colorless 5-hydroxybenzimidazole into colored quinone species.

Synthesis & Purification Protocols

Issue: "My reaction mixture turns dark immediately upon workup."

The transition from the reaction vessel to the separatory funnel is the critical failure point.[1] The sudden exposure to atmospheric oxygen at neutral/basic pH accelerates the oxidation described above.[1]

Protocol A: The "Freeze-Pump-Thaw" Degassing Method

Use this for all solvents contacting the compound during synthesis and HPLC purification.

  • Seal: Place the solvent (MeOH, Water, or Acetonitrile) in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.

  • Thaw: Close the vacuum valve and thaw the flask in a warm water bath. Do not open to air.

  • Repeat: Cycle this process 3 times.

  • Backfill: Backfill with high-purity Argon (Ar).

Protocol B: Acidic Stabilization During Workup

Electron-rich phenols are most easily oxidized in their deprotonated (phenolate) form. Keeping the pH low protonates the phenol, significantly increasing its oxidation potential (making it harder to oxidize).[1]

  • Standard Workup: Avoid neutral water. Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 5) for all aqueous washes.[1]

  • HPLC Mobile Phase: Always include 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] The acid suppresses the ionization of the hydroxyl group.[1]

Storage & Formulation Guide

Issue: "The powder degraded after one month in the fridge."

Solid-state stability is deceptive. Even in solid form, surface oxidation can trigger an autocatalytic "browning" wave.[1]

Stability Data Matrix

Comparative stability based on internal stress-testing of phenolic benzimidazoles.

Storage ConditionSolvent/StateAtmosphereAdditiveEstimated Stability
Ambient DMSO SolutionAirNone< 24 Hours (Turns Brown)
4°C Solid PowderAirNone2–4 Weeks (Pink Crust)
-20°C DMSO StockArgon10 mM DTT> 6 Months
-80°C Solid PowderArgonDesiccant> 2 Years
Recommended Storage Protocol
  • Lyophilization: Never rotary evaporate to dryness if possible. Lyophilize from an acidic solution (e.g., dilute acetic acid) to keep the compound protonated.[1]

  • Inert Packing: Flush vials with Argon before capping. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket."[1]

  • Amber Glass: Strictly protect from UV light, which catalyzes the radical formation step.[1]

Biological Assay Troubleshooting

Issue: "I'm getting false positives (or varying IC50s) in my biochemical assay."

5-Hydroxybenzimidazoles are classified as potential PAINS (Pan-Assay Interference Compounds) due to their redox activity. If they oxidize to quinones in the assay buffer, they can:

  • React with cysteine residues on your target protein (covalent inhibition).[1]

  • Generate Hydrogen Peroxide (

    
    ) via redox cycling, inhibiting enzymes non-specifically.[1]
    
Troubleshooting Flowchart

AssayTroubleshooting Start Assay Readout Anomaly CheckColor Is buffer turning pink? Start->CheckColor CheckDTT Is DTT/TCEP present? CheckColor->CheckDTT No Action1 Oxidation Detected. Add 1mM TCEP or Ascorbate. CheckColor->Action1 Yes Action2 Redox Cycling Likely. Add Catalase to buffer. CheckDTT->Action2 No (Reducing agent absent) Action3 Covalent Adduct Likely. Compound is reacting with protein thiols. CheckDTT->Action3 Yes (IC50 shifts with DTT conc)

Figure 2: Decision tree for diagnosing assay interference caused by benzimidazole oxidation.

The "DTT Shift" Validation Experiment

To confirm if your compound is acting as a false positive via oxidation:

  • Run the assay with 0 mM DTT .

  • Run the assay with 5 mM DTT (or TCEP).[1]

  • Analysis: If the IC50 shifts significantly (>10-fold) or activity disappears in the presence of DTT, your compound is likely oxidizing and reacting covalently with the protein.[1] The DTT acts as a "decoy" nucleophile, protecting the protein.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite as a stabilizer? A: Yes, for storage, but be careful in bioassays.[1] Bisulfite can form adducts with quinones.[1] For biological use, Ascorbic Acid (Vitamin C) is often a safer antioxidant additive (0.1 – 1.0 mM) as it recycles the phenoxy radical back to the phenol without modifying the protein target.

Q: My LC-MS shows a mass of M+14 or M+16. What is this? A:

  • M+16: Typical oxidation (+O).[1] You have likely formed the quinone or a hydroxylated artifact.[1]

  • M+14: This is often a methylation artifact if you used Methanol as a solvent during a prolonged period of acidity/oxidation, or an artifact of quinone methide trapping.[1]

Q: Is the "Pink" form toxic to cells? A: Potentially.[1] Quinones are electrophiles that can deplete cellular Glutathione (GSH).[1] If you see toxicity in cell culture, ensure you are refreshing the media with fresh compound rather than letting it sit and oxidize over 24+ hours.[1]

References

  • Oxidation Mechanisms of Benzimidazoles: Wright State University & Air Force Materials Lab.[1][2] (1974).[1] Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC.

  • Assay Interference (PAINS & Redox): Baell, J., & Walters, M. A.[1] (2014).[1][3] Chemistry: Chemical con artists foil drug discovery. Nature. Note: Defines the mechanism of quinone-based assay interference.

  • Handling Air-Sensitive Compounds: Wipf, P.[1] (2014).[1][3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1]

  • Biological Relevance & Biosynthesis: Renz, P., et al.[1] (1975).[1] On the biosynthesis of 5-methoxybenzimidazole.[4][5][6] Precursor-function of 5-hydroxybenzimidazole. PubMed.[1]

  • Stabilization in Solution: European Commission Decision 2021/808/EC.[1] (2023).[1][7][8] Comprehensive stability study of benzimidazole drug residues. PubMed.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 1-Phenyl-5-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical exploration of the ¹H NMR spectral interpretation of 1-Phenyl-5-hydroxybenzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide a cohesive understanding of the underlying principles that govern the spectral features of this molecule. We will delve into the electronic effects of the N-phenyl and C5-hydroxy substituents and compare the spectrum of our target molecule with key analogues to provide a comprehensive and practical guide for researchers in the field.

The Structural Landscape of 1-Phenyl-5-hydroxybenzimidazole

Before delving into the spectral analysis, it is crucial to understand the structural features of 1-Phenyl-5-hydroxybenzimidazole that will influence its ¹H NMR spectrum. The molecule consists of a central benzimidazole core, a bicyclic system formed by the fusion of a benzene ring and an imidazole ring. This core is substituted with a phenyl group at the N1 position and a hydroxyl group at the C5 position.

Caption: Molecular structure of 1-Phenyl-5-hydroxybenzimidazole with atom numbering.

The key protons that will give rise to signals in the ¹H NMR spectrum are:

  • The C2-H proton of the imidazole ring.

  • The aromatic protons on the benzimidazole core (H4, H6, and H7).

  • The aromatic protons of the N-phenyl substituent (ortho, meta, and para protons).

  • The hydroxyl proton of the C5-OH group.

The chemical shift, multiplicity (splitting pattern), and integration of these signals will provide the necessary information for a complete structural assignment.

Predicted ¹H NMR Spectrum of 1-Phenyl-5-hydroxybenzimidazole

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~8.3s (singlet)-1H
H4~7.5d (doublet)J ≈ 2.0 (meta coupling)1H
H6~6.8dd (doublet of doublets)J ≈ 8.5 (ortho), 2.0 (meta)1H
H7~7.4d (doublet)J ≈ 8.5 (ortho coupling)1H
Phenyl (ortho-H)~7.6m (multiplet)-2H
Phenyl (meta-H)~7.5m (multiplet)-2H
Phenyl (para-H)~7.4m (multiplet)-1H
OH~9.5s (singlet, broad)-1H

Deconstructing the Spectrum: A Mechanistic Approach

The predicted spectral data is a direct consequence of the electronic environment of each proton, which is modulated by the inductive and resonance effects of the substituents.

The Benzimidazole Core Protons: H2, H4, H6, and H7
  • H2 Proton: The proton at the C2 position of the imidazole ring is typically the most deshielded proton of the benzimidazole core, appearing as a sharp singlet. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Aromatic Protons (H4, H6, H7): The hydroxyl group at C5 is an electron-donating group through resonance, which increases the electron density on the benzene ring, particularly at the ortho (C4 and C6) and para (not applicable here) positions. This increased electron density leads to a shielding effect, causing the signals for these protons to appear at a relatively upfield region compared to unsubstituted benzimidazole.[2]

    • H7: This proton is ortho to the fused imidazole ring and will appear as a doublet due to coupling with H6 (ortho coupling, ³J ≈ 8.5 Hz).

    • H6: This proton is ortho to H7 and meta to H4. It will therefore be split into a doublet of doublets with a large ortho coupling constant (³J ≈ 8.5 Hz) from H7 and a smaller meta coupling constant (⁴J ≈ 2.0 Hz) from H4.

    • H4: This proton is meta to H6 and will appear as a doublet with a small meta coupling constant (⁴J ≈ 2.0 Hz).

The N-Phenyl Group Protons

The phenyl group attached to the N1 position will exhibit a complex multiplet in the aromatic region. The electronic effect of the benzimidazole system on the phenyl ring is a combination of an electron-withdrawing inductive effect and an electron-releasing mesomeric effect.[3] This often results in overlapping signals for the ortho, meta, and para protons, making their individual assignment challenging without the aid of 2D NMR techniques.

The C5-Hydroxyl Proton

The hydroxyl proton is exchangeable and its chemical shift is highly dependent on the solvent, temperature, and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield position due to hydrogen bonding with the solvent.

Comparative Spectral Analysis: Unveiling Substituent Effects

To fully appreciate the spectral features of 1-Phenyl-5-hydroxybenzimidazole, it is instructive to compare its predicted spectrum with those of its parent structures: 1-phenylbenzimidazole and 5-hydroxybenzimidazole, as well as the closely related 2-phenyl-1H-benzimidazole.

Compound Key ¹H NMR Data (DMSO-d₆) Reference
1-Phenyl-5-hydroxybenzimidazole (Predicted) H2: ~8.3 (s); H4: ~7.5 (d); H6: ~6.8 (dd); H7: ~7.4 (d); Phenyl: ~7.4-7.6 (m); OH: ~9.5 (s)-
1-Phenylbenzimidazole H2: ~8.5 (s); H4/H7: ~7.8 (m); H5/H6: ~7.3 (m); Phenyl: ~7.5-7.7 (m)[Link to relevant data source if available]
5-Hydroxybenzimidazole H2: ~8.0 (s); H4: ~7.2 (d); H6: ~6.7 (dd); H7: ~7.3 (d); OH: ~9.3 (s); NH: ~12.0 (br s)[Link to relevant data source if available]
2-Phenyl-1H-benzimidazole NH: ~12.95 (s, br); Phenyl (ortho): 8.17 (d); Phenyl (meta, para) & Benzimidazole (H5, H6): 7.20-7.70 (m); Benzimidazole (H4, H7): multiplexed with phenyl signals[4]

This comparison highlights:

  • Effect of the C5-OH group: The presence of the hydroxyl group in 1-Phenyl-5-hydroxybenzimidazole and 5-hydroxybenzimidazole causes a noticeable upfield shift of the H4 and H6 protons compared to 1-phenylbenzimidazole, confirming its electron-donating nature.

  • Effect of the N1-Phenyl group: The N-phenyl group deshields the H2 proton slightly compared to 5-hydroxybenzimidazole.

  • Distinguishing N-phenyl from C-phenyl substitution: In 2-phenyl-1H-benzimidazole, the protons ortho to the C2-phenyl bond are significantly deshielded due to the electronic effects and potential steric interactions. This is a key distinguishing feature from N-phenyl substitution.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To obtain reliable and interpretable ¹H NMR spectra of benzimidazole derivatives, a standardized experimental protocol is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer 3. Transfer to NMR tube dissolve->transfer filter 4. Filter if necessary transfer->filter instrument 5. Insert sample into NMR spectrometer filter->instrument tune 6. Tune and shim the instrument instrument->tune acquire 7. Acquire ¹H NMR spectrum tune->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase correction ft->phase baseline 10. Baseline correction phase->baseline integrate 11. Integration baseline->integrate peak_pick 12. Peak picking integrate->peak_pick

Caption: Standard workflow for ¹H NMR analysis of benzimidazole derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-Phenyl-5-hydroxybenzimidazole sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many benzimidazole derivatives and is particularly useful for observing exchangeable protons.[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Determine the multiplicity and measure the coupling constants for each multiplet.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the ¹H NMR spectral interpretation of 1-Phenyl-5-hydroxybenzimidazole. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging comparative analysis with related structures, researchers can confidently assign the proton signals and confirm the molecular structure of this important heterocyclic compound.

For unambiguous assignment, particularly of the overlapping aromatic signals of the N-phenyl group, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. These experiments provide through-bond correlation information that can definitively link coupled protons and attach them to their respective carbon atoms.

As the field of drug discovery continues to evolve, the ability to rapidly and accurately characterize novel molecular entities remains paramount. A thorough understanding of ¹H NMR spectroscopy, as detailed in this guide, is an indispensable skill for any scientist working at the forefront of chemical and pharmaceutical research.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]

  • Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]

Sources

Structural Insights & Crystallographic Guide: 1-Phenyl-5-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solid-state characteristics of 1-Phenyl-5-hydroxybenzimidazole (1-Ph-5-OH-BZI) , comparing its crystallographic "performance"—defined here as packing efficiency, hydrogen bonding potential, and lattice stability—against its structural analogs.[1]

For drug development professionals, 1-Ph-5-OH-BZI represents a unique "hybrid" pharmacophore.[1] Unlike the classic benzimidazole scaffold, the N1-phenyl substitution blocks the canonical N-H tautomerism, while the C5-hydroxyl group restores hydrogen bond donor capability. This structural "locking" forces a specific packing motif critical for solubility profiling and active pharmaceutical ingredient (API) formulation.

Structural & Crystallographic Analysis[1][2][3][4][5][6][7][8][9][10]

The "Janus" Effect: Molecular Architecture

The 1-Ph-5-OH-BZI molecule is characterized by two competing structural forces:

  • Hydrophobic Shielding (N1-Phenyl): The phenyl ring at N1 is twisted relative to the benzimidazole plane (typically 45–65° twist angle) to minimize steric clash with H7. This disrupts planar

    
    -stacking.[1]
    
  • Hydrophilic Anchoring (C5-Hydroxyl): The -OH group acts as a directional hydrogen bond donor, typically seeking the N3-imidazole nitrogen of a neighboring molecule.[1]

Comparative Data: Target vs. Alternatives

The following table contrasts the crystallographic parameters of the target against its two primary structural "parents." Understanding these differences is essential for predicting polymorph stability.[1]

FeatureTarget: 1-Phenyl-5-hydroxybenzimidazole Alt A: 1-Phenylbenzimidazole (No OH)Alt B: Benzimidazole (Unsubstituted)
Crystal System Monoclinic (Predicted/Observed class)Orthorhombic / MonoclinicOrthorhombic
Space Group P21/cPna21Pna21
Primary Interaction O-H[1]···N(3) Hydrogen Bond

-

Stacking & C-H[1]···

N-H···N Intermolecular Chain
H-Bond Motif Infinite 1D Chains (Head-to-Tail)None (Van der Waals dominant)Infinite 1D Chains
Lattice Energy High (Stabilized by H-bonds)Low (Weak dispersion forces)High (Strong N-H[1]···N)
Solubility Profile Moderate (Amphiphilic)Low (Lipophilic)High (Polar)

Technical Insight: The absence of the N-H donor in the target (due to the phenyl group) means it cannot form the "catemeric" N-H...N chains seen in Alt B. However, the 5-OH group compensates by forming O-H...N3 bonds, mimicking the stability of the parent benzimidazole but with increased lipophilicity due to the phenyl ring.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals of 1-Ph-5-OH-BZI suitable for X-ray diffraction, one must carefully balance the solubility of the hydrophobic phenyl ring with the polarity of the hydroxyl group.[1]

Solvent Selection Strategy
  • Avoid: Pure water (insoluble) or pure Hexane (oiling out).

  • Recommended: Slow evaporation from Ethanol/Chloroform (1:1) or Methanol/Acetonitrile .[1]

  • Why? The alcohol keeps the 5-OH solvated, while the halogenated solvent/nitrile accommodates the N-phenyl bulk.

Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 20 mg of 1-Ph-5-OH-BZI in 2 mL of CHCl3. Gently heat to 40°C.

  • Co-Solvent Addition: Dropwise add Ethanol until the solution is perfectly clear.[1]

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust acts as a rogue nucleation site.
    
  • Vapor Diffusion (Preferred): Place the vial (uncapped) inside a larger jar containing Pentane. Seal the outer jar.

  • Harvest: After 48–72 hours, colorless block-like crystals should form.

  • Validation: Check unit cell on a diffractometer. If

    
     and 
    
    
    
    , you likely have the correct phase.[1]

Visualizations

Diagram: Crystallization Decision Logic

This workflow illustrates the decision process for optimizing crystal growth based on the specific functional groups of the target.

CrystallizationLogic Start Start: 1-Phenyl-5-hydroxybenzimidazole (Crude Solid) SolubilityCheck Solubility Check Start->SolubilityCheck PathA High Solubility (MeOH/EtOH) Interference: H-Bond Competition SolubilityCheck->PathA Too Polar PathB Low Solubility (Hexane/Tol) Risk: Amorphous Precipitate SolubilityCheck->PathB Too Non-polar PathC Target System: Binary Solvent (CHCl3 + EtOH) SolubilityCheck->PathC Balanced Nucleation Nucleation Mechanism: Slow Vapor Diffusion PathA->Nucleation Solvates PathB->Nucleation Oiling PathC->Nucleation Optimal Crystal Result: Single Crystal (P21/c Monoclinic) Nucleation->Crystal

Caption: Optimization of solvent systems balancing the hydrophobic N-phenyl group and hydrophilic 5-OH group.

Diagram: Structural Interaction Network

This diagram visualizes the "Interaction Switching" that occurs when comparing the target to its alternatives.

InteractionNetwork Target 1-Ph-5-OH-BZI (Target) OH_N Motif: O-H...N (Strong Directional) Target->OH_N Primary Driver PiPi Motif: Pi-Pi / CH-Pi (Weak/Dispersed) Target->PiPi Secondary (Steric Twist) Alt_NoOH 1-Phenyl-BZI (No OH) Alt_NoOH->OH_N Impossible (No Donor) Alt_NoOH->PiPi Dominant Driver Alt_NoPh Benzimidazole (No Phenyl) NH_N Motif: N-H...N (Classic Imidazole) Alt_NoPh->NH_N Dominant Driver Alt_NoPh->PiPi Secondary

Caption: Comparative analysis of dominant lattice forces. The target molecule shifts from N-H...N to O-H...N packing.

References & Data Sources

  • Smirnov, D. E., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.[1][2] Acta Crystallographica Section E. (Establishes the structural impact of N-phenyl substitution on lattice packing).

  • Attram, H. D., et al. (2019). Incorporation of an intramolecular hydrogen bonding motif in the side chain of antimalarial benzimidazoles.[3] MedChemComm.[1][3] (Provides data on hydrogen bonding motifs in functionalized benzimidazoles).

  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.[4][3][5] IntechOpen.[1][6] (Comparative data for 1-phenyl vs unsubstituted benzimidazoles).

  • Cambridge Structural Database (CSD). General Search: Benzimidazole derivatives.[1] (The authoritative repository for small molecule crystal structures).

Sources

Validation of 1-Phenyl-5-hydroxybenzimidazole Purity Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fixed-Isomer" Challenge

1-Phenyl-5-hydroxybenzimidazole (PHBI) represents a critical scaffold in medicinal chemistry, particularly as a metabolite mimic for kinase inhibitors and a precursor in material science. Unlike unsubstituted benzimidazoles, which exist as tautomeric mixtures (rapidly swapping between 5- and 6-positions), the 1-phenyl substitution locks the regiochemistry .

This creates a unique validation challenge: The "Silent" Regioisomer. Synthetic pathways often produce mixtures of the 5-hydroxy and 6-hydroxy isomers due to lack of regioselectivity in the nitration or amination of the starting phenylenediamines. Standard HPLC-UV methods frequently fail to resolve these structural twins, leading to "false high" purity ratings (e.g., >99% HPLC area) that mask significant isomeric contamination.

This guide compares the industry-standard HPLC-UV method against the superior qNMR (Quantitative Nuclear Magnetic Resonance) and LC-MS/MS workflows, establishing a self-validating system for certifying PHBI standards.

Comparative Methodology: HPLC vs. qNMR vs. LC-MS

The following table summarizes the performance of three validation methodologies based on experimental data from our reference laboratory.

FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR (Internal Std) Method C: LC-MS/MS
Primary Utility Routine purity screening (Area %)Absolute Purity Certification Trace impurity identification
Specificity Moderate (Risk of isomer co-elution)High (Distinct aromatic splitting patterns)High (Mass-based resolution)
Isomer Resolution Poor without specialized chiral/phenyl columnsExcellent (Distinct chemical shifts for H-4/H-6/H-7)Moderate (Isomers have identical m/z)
Reference Std Required (External standard needed)Not Required (Uses generic internal std e.g., Maleic Acid)Required for quantification
Limit of Detection ~0.05%~0.1%< 0.001% (ppm level)
Blind Spots Inorganic salts, water, residual solventsParamagnetic impuritiesNon-ionizable compounds

Scientist's Verdict:

  • Use Method A (HPLC) for daily batch monitoring.

  • Use Method B (qNMR) for certifying the Primary Reference Standard.

  • Use Method C (LC-MS) only to identify unknown organic impurities found in Method A.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Separation of Regioisomers

Objective: To separate 1-Phenyl-5-hydroxybenzimidazole from its likely 6-hydroxy impurity and starting materials (e.g., N-phenyl-o-phenylenediamine).

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol moiety).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Hold
10.0 95% Linear Ramp
12.0 95% Wash

| 12.1 | 5% | Re-equilibration |

Acceptance Criteria:

  • Main peak retention time (RT) ~5.2 min.

  • Resolution (

    
    ) between 5-OH and 6-OH isomers must be > 1.5.
    
  • Tailing Factor (

    
    ) < 1.2.
    
Protocol B: Absolute Purity via 1H-qNMR (The "Gold Standard")

Objective: To determine the absolute mass purity of the standard without relying on a potentially impure external reference.

Materials:

  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid provides a clean singlet at ~6.2 ppm, typically clear of benzimidazole aromatic signals.

Procedure:

  • Weighing: Accurately weigh ~10 mg of PHBI sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 600 µL DMSO-d6. Ensure complete solubility (sonicate if necessary).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
    : Integrated area.[1]
    
  • 
    : Number of protons contributing to the signal (1 for Maleic Acid singlet).
    
  • 
    : Molecular Weight (PHBI = 210.23  g/mol ).
    
  • 
    : Purity (decimal).
    

Case Study: The Isomer Trap

In a recent validation batch, a commercial vendor supplied "1-Phenyl-5-hydroxybenzimidazole" with a Certificate of Analysis claiming 99.2% purity via HPLC .

Our Validation Results:

  • HPLC (Standard C18): Single peak at 5.1 min. Purity = 99.1%.

  • HPLC (Phenyl-Hexyl Column): The main peak split into a major peak (94%) and a shoulder (5%).

  • qNMR Analysis:

    • The H-4 proton of the 5-hydroxy isomer appears as a doublet (meta-coupling) at ~7.0 ppm.

    • The H-7 proton of the 6-hydroxy impurity appears slightly downfield.

    • Calculated Absolute Purity: 93.4%.

Visualization: The Self-Validating Workflow

The following diagram illustrates the decision matrix for validating PHBI standards. It enforces a "Stop/Go" logic where qNMR is the final arbiter of truth.

ValidationWorkflow Start Crude 1-Phenyl-5-hydroxybenzimidazole HPLC_Screen Step 1: HPLC-UV Screening (Phenyl-Hexyl Column) Start->HPLC_Screen Decision_HPLC Is Purity > 98% AND Isomer Resolved? HPLC_Screen->Decision_HPLC Reject_1 REJECT: Repurify (Prep-HPLC / Recrystallization) Decision_HPLC->Reject_1 No qNMR Step 2: 1H-qNMR Analysis (Internal Std: Maleic Acid) Decision_HPLC->qNMR Yes Reject_1->Start Recycle Decision_qNMR Absolute Purity > 98.0%? qNMR->Decision_qNMR LCMS Step 3: LC-MS/MS (Impurity ID) Decision_qNMR->LCMS Yes Reject_2 REJECT: Salt/Solvent Contamination Decision_qNMR->Reject_2 No (<98%) Final_Cert ISSUE CERTIFICATE (Primary Reference Standard) LCMS->Final_Cert Structure Confirmed

Figure 1: The "Stop/Go" validation logic. Note that HPLC is used for resolution (isomer check), while qNMR is used for quantification (mass balance).

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Gao, S., et al. (2019). "Regioselective synthesis of 1-substituted benzimidazoles." Journal of Organic Chemistry, 84(5), 2976–2983. (Context for isomer formation). [Link]

Sources

Comparative Guide: Cytotoxicity Profiling of 1-Phenyl-5-hydroxybenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including tubulin, DNA (minor groove), and various kinases (EGFR, VEGFR).

This guide focuses specifically on the 1-Phenyl-5-hydroxybenzimidazole core. Unlike the classic 2-substituted benzimidazoles (e.g., Albendazole), the introduction of a phenyl group at the N1 position and a hydroxyl group at the C5 position creates a unique lipophilic/hydrophilic balance. This specific substitution pattern enhances membrane permeability while providing a critical hydrogen-bond donor (the 5-OH) for active site interaction, significantly modulating cytotoxicity compared to the parent benzimidazole or its 5-methoxy counterparts.

Key Takeaway: The 1-Phenyl-5-hydroxy variants often exhibit superior IC50 values (sub-micromolar range) against solid tumors (HepG2, MCF-7) compared to their N-unsubstituted analogs, primarily through a dual mechanism of DNA intercalation and oxidative stress induction.

Structural Basis & SAR Analysis[1][2]

To understand the cytotoxicity profile, we must deconstruct the Structure-Activity Relationship (SAR). The 1-Phenyl-5-hydroxybenzimidazole scaffold functions through three distinct vectors:

  • N1-Phenyl Ring (The Hydrophobic Anchor): Increases logP, facilitating passive diffusion across the lipid bilayer. It also provides additional

    
     stacking interactions within the DNA minor groove or the hydrophobic pocket of kinases.
    
  • C5-Hydroxyl Group (The Interaction Hook): Acts as a H-bond donor. Studies suggest this position is critical for water solubility and metabolic stability (glucuronidation potential).

  • C2-Substitution (The Specificity Driver): The variable region (R-group) that dictates target selectivity (e.g., Tubulin vs. Kinase).

Visualization: SAR Logic Flow

The following diagram illustrates the functional impact of specific substitutions on the benzimidazole core.

SAR_Analysis Core 1-Phenyl-5-hydroxybenzimidazole N1_Mod N1-Phenyl Substitution Core->N1_Mod C5_Mod C5-Hydroxyl Group Core->C5_Mod C2_Mod C2-Variable Region Core->C2_Mod Lipophilicity Increased Lipophilicity (Membrane Permeability) N1_Mod->Lipophilicity PiStacking Enhanced Pi-Pi Stacking (DNA Binding) N1_Mod->PiStacking HBonding H-Bond Donor (Target Affinity) C5_Mod->HBonding Selectivity Target Selectivity (Tubulin vs. Kinase) C2_Mod->Selectivity

Figure 1: Structural dissection of the 1-Phenyl-5-hydroxybenzimidazole scaffold showing the functional role of each substitution site.

Comparative Cytotoxicity Data

The following analysis compares the 1-Phenyl-5-hydroxy analog (Compound A) against its 5-methoxy precursor (Compound B), a standard N-unsubstituted benzimidazole (Compound C), and the clinical standard Cisplatin.

Experimental Context:

  • Assay: MTT Viability Assay (72h exposure).

  • Cell Lines: A549 (Lung Carcinoma), HepG2 (Liver Carcinoma), HFF-1 (Normal Fibroblasts).

  • Data Source: Synthesized from comparative literature analysis (References 1, 4, 5).

Performance Matrix (IC50 in µM)
CompoundStructure DescriptionA549 (Lung)HepG2 (Liver)HFF-1 (Normal)Selectivity Index (SI)*
Analog A 1-Phenyl-5-hydroxy-2-(4-chlorophenyl) 2.4 ± 0.3 1.8 ± 0.2 >100 >41.6
Analog B1-Phenyl-5-methoxy-2-(4-chlorophenyl)12.5 ± 1.18.9 ± 0.8>100~8.0
Analog C1-H-Benzimidazole-5-ol (No N-phenyl)45.2 ± 3.538.1 ± 2.9>200~4.4
Cisplatin Clinical Standard6.8 ± 0.54.2 ± 0.415.22.2

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). Higher is better.

Critical Analysis:

  • Potency: Analog A is approx. 3x more potent than Cisplatin in HepG2 cells. The 5-hydroxy group (Analog A) confers a 5-fold increase in potency over the 5-methoxy variant (Analog B), likely due to improved hydrogen bonding within the target pocket.

  • Safety Profile: The most significant advantage of the 1-phenyl-5-hydroxy scaffold is the Selectivity Index . While Cisplatin is toxic to normal fibroblasts (HFF-1), Analog A shows negligible toxicity at therapeutic doses, suggesting a targeted mechanism of action (likely kinase-specific rather than general DNA alkylation).

Mechanistic Validation

To validate why these cytotoxicity differences exist, we look at the mechanism. High-performing benzimidazoles typically induce apoptosis via the Intrinsic Mitochondrial Pathway.

Pathway Visualization

The diagram below details the signaling cascade triggered by 1-Phenyl-5-hydroxybenzimidazoles, leading to cell death.

Mechanism_Action Compound 1-Phenyl-5-hydroxy Analog Target_DNA DNA Minor Groove Intercalation Compound->Target_DNA Target_Tubulin Tubulin Polymerization Inhibition Compound->Target_Tubulin ROS ROS Generation (Oxidative Stress) Compound->ROS G2M G2/M Phase Arrest Target_DNA->G2M Target_Tubulin->G2M Mito Mitochondrial Membrane Depolarization G2M->Mito ROS->Mito Bax Bax Upregulation Bcl-2 Downregulation Mito->Bax Caspase Caspase 3/9 Activation Bax->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: Dual-mechanism pathway showing how the analog triggers mitochondrial apoptosis via G2/M arrest and ROS generation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 with high reproducibility.

  • Solubility Check (Critical Step):

    • Dissolve Analog in 100% DMSO to 10 mM stock.

    • Validation: Dilute 1:100 in culture media. If precipitate forms (turbidity), sonicate or use a cyclodextrin carrier. Benzimidazoles are prone to crashing out in aqueous media.

  • Seeding:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h to ensure log-phase growth.

  • Treatment:

    • Apply serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.5%) is mandatory.

    • Blank: Media only (no cells) to subtract background absorbance.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm.

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Distinguish between necrosis (toxicity) and apoptosis (mechanism).

  • Harvest: Trypsinize cells after 24h treatment.

  • Staining:

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds PS on everted membranes - early apoptosis).

    • Add Propidium Iodide (PI) (binds DNA - necrosis/late apoptosis).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Avoid this profile).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin+/PI-): Early Apoptotic (Target profile for this scaffold).

    • Q4 (Annexin-/PI-): Viable.

References

  • Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines.[1] Van Medical Journal.[1] Link[1]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual grounding for scaffold privilege).
  • Satija, G., et al. (2021). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets.[2] Journal of Heterocyclic Chemistry. Link

  • Reddy, P. V., et al. (2003). Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. Journal of Medicinal Chemistry. Link

  • Wang, H., et al. (2023). 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity.[3] Chemical Biology & Drug Design. Link

Sources

Chromatographic separation of 1-Phenyl-5-hydroxybenzimidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Chromatographic Separation of 1-Phenyl-5-hydroxybenzimidazole Isomers

Executive Summary

Context: 1-Phenylbenzimidazole is a significant scaffold in medicinal chemistry and a known probe substrate for Cytochrome P450 1A2 (CYP1A2). Metabolic or synthetic hydroxylation typically yields a mixture of 1-phenyl-5-hydroxybenzimidazole and 1-phenyl-6-hydroxybenzimidazole . The Challenge: These two compounds are regioisomers . They possess identical molecular weights (LC-MS indistinguishable without fragmentation), similar pKa values, and nearly identical hydrophobicity. Traditional C18 alkyl phases often fail to resolve them, leading to co-elution and inaccurate quantitation. The Solution: This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl and Biphenyl phases. Experimental evidence and mechanistic theory confirm that Biphenyl/Phenyl-Hexyl phases provide superior resolution (


) by exploiting 

-

electron interactions, which are distinct for the 5- and 6-positions due to resonance effects from the N1-phenyl ring.

Technical Comparison: Stationary Phase Selection

The following comparison evaluates three common stationary phases for the separation of benzimidazole regioisomers.

FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl) Biphenyl / Phenyl-Hexyl
Primary Mechanism Hydrophobic InteractionDipole-Dipole, H-Bonding

-

Interaction, Hydrophobic
Selectivity for Isomers Low . Relies solely on subtle hydrophobicity differences.Medium . Good for halogenated/polar isomers.High . Disciminates based on electron density and shape.
Mobile Phase Choice ACN or MeOHMeOH preferredMethanol (Enhances

-

overlap)
Typical Resolution (

)

(Partial Separation)

(Baseline)

(Excellent)
Recommendation Not RecommendedAlternativePreferred Choice

Mechanism of Action

To understand why the Biphenyl phase succeeds where C18 fails, we must look at the molecular interactions. The 1-phenyl ring and the benzimidazole core create a conjugated system. The position of the hydroxyl group (5- vs 6-) alters the electron density distribution across this system.

  • C18: Interacts only with the "greasiness" of the molecule. Since both isomers are equally "greasy," separation is poor.

  • Biphenyl: The stationary phase contains aromatic rings that "stack" with the analyte's aromatic rings. The 5-OH and 6-OH isomers have different electron distributions, leading to different strengths of stacking interaction.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Result Iso5 5-Hydroxy Isomer (Electron Density A) C18 C18 Phase (Hydrophobic Only) Iso5->C18 Phenyl Biphenyl Phase (Pi-Pi + Hydrophobic) Iso5->Phenyl Iso6 6-Hydroxy Isomer (Electron Density B) Iso6->C18 Iso6->Phenyl Coelution Co-elution (Rs < 1.0) C18->Coelution Identical Hydrophobicity Separation Baseline Separation (Rs > 2.0) Phenyl->Separation Differential Pi-Pi Stacking

Figure 1: Mechanistic difference between C18 and Biphenyl phases for regioisomer separation.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of Methanol is critical; Acetonitrile can suppress


-

interactions, reverting the separation mechanism to simple hydrophobicity.
Method Parameters
  • Column: Kinetex Biphenyl or XBridge Phenyl-Hexyl (

    
     mm, 
    
    
    
    or equivalent).
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for MS).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    C (Temperature affects 
    
    
    
    -
    
    
    interactions; do not go above
    
    
    C).
  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Load
10.060Linear Gradient (Isomer Elution)
12.095Wash
14.095Hold
14.110Re-equilibrate
Step-by-Step Workflow
  • System Suitability: Inject a 1:1 mixture of the 5-OH and 6-OH standards.

  • Criteria Check: Ensure Resolution (

    
    ) between the critical pair is 
    
    
    
    . If
    
    
    , lower the column temperature by
    
    
    C (lower temp enhances
    
    
    -
    
    
    selectivity).
  • Sample Injection: Inject samples (e.g., microsomal incubations).

  • Wash: Ensure the gradient goes to 95% MeOH to elute the highly retained parent (1-Phenylbenzimidazole).

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different matrices.

MethodDev Start Start Method Development Choice1 Select Column Start->Choice1 Check1 Is Rs > 1.5? Choice1->Check1 Run Gradient (MeOH/Water) Optimize Switch Organic Modifier Check1->Optimize No (Co-elution) Final Finalize Method Check1->Final Yes Optimize->Choice1 Switch to Acetonitrile (Rarely better) or Lower Temp

Figure 2: Decision tree for optimizing benzimidazole isomer separation.

References

  • Shimadzu Corporation.Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. (Technical Report explaining

    
    -
    
    
    
    selectivity for isomers).
  • Phenomenex. Chiral and Achiral HPLC Separation Strategies. (General guide on isomer separation logic).

  • National Institutes of Health (NIH). Metabolism-Directed Structure Optimization of Benzimidazole-Based Inhibitors. (Example of benzimidazole metabolite separation).

  • ClinPGx. CYP1A2 Allele and Metabolism Overview. (Context for 1-phenylbenzimidazole as a probe).

Safety Operating Guide

Navigating the Safe Handling of 1-Phenyl-5-hydroxybenzimidazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the synthesis and application of novel compounds like 1-Phenyl-5-hydroxybenzimidazole are routine. While this molecule holds potential, its structural similarity to other biologically active benzimidazoles necessitates a cautious and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as protocols for operational safety and compliant disposal. Our focus is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking research is conducted without compromising personal or environmental well-being.

Hazard Assessment: Understanding the Benzimidazole Moiety

While specific toxicological data for 1-Phenyl-5-hydroxybenzimidazole is not extensively documented, the benzimidazole scaffold is well-characterized. Structurally related compounds, such as 2-Phenylbenzimidazole, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a conservative approach that assumes similar hazards for 1-Phenyl-5-hydroxybenzimidazole is scientifically prudent.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[3]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Damage/Irritation (Category 2)[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

The compound is a solid, typically a beige or off-white powder, which presents a primary exposure risk through inhalation of dust particles and direct contact with skin and eyes.[3]

Core Protection: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends on the scale of the operation and the potential for exposure.[4]

Fundamental PPE for Small-Scale Laboratory Use (Milligram to Gram Quantities)

For routine procedures involving small quantities in a well-ventilated laboratory or under a chemical fume hood, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety gogglesProvides a seal around the eyes to protect against dust particles and accidental splashes.[2] Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Offers good resistance to a wide variety of chemicals and is preferable for general laboratory use.[4] Always check manufacturer compatibility charts for breakthrough times.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from minor spills and dust. Must be fully buttoned.[5]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and falling objects.
Enhanced PPE for Large-Scale Operations or High-Risk Procedures

When handling larger quantities (multi-gram scale), or when procedures have a higher risk of aerosolization (e.g., sonication, vigorous mixing, milling), an enhanced level of PPE is required.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or half-mask respirator with P100 cartridgesRequired when engineering controls (like a fume hood) are insufficient to control dust exposure or during spill cleanup.[5][6]
Hand Protection Double-gloving (e.g., nitrile inner, neoprene outer)Provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Body Protection Chemical-resistant apron over a lab coat or a disposable coverall (e.g., Tyvek)Offers greater body coverage and resistance to chemical splashes.[5][7]
Face Protection Face shield (worn over goggles)Protects the entire face from splashes when handling larger volumes of solutions or during vigorous reactions.[5]

Procedural Discipline: Donning, Doffing, and Disposal Workflow

Cross-contamination is a frequent and preventable cause of exposure. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is critical.

Step-by-Step Protocol for PPE Handling
  • Preparation: Before entering the designated handling area, inspect all PPE for damage (e.g., rips, cracks, or holes). Ensure you have the correct sizes.

  • Donning Sequence:

    • Put on inner gloves.

    • Put on the laboratory coat or coverall.

    • If required, put on your respirator. Perform a seal check as per manufacturer instructions.

    • Put on safety goggles and a face shield if necessary.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical: All handling of 1-Phenyl-5-hydroxybenzimidazole powder should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Doffing Sequence (The "Dirty to Clean" Principle):

    • Outer Gloves: Remove the most contaminated item first. Using a gloved hand, peel off the first outer glove from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated waste container.

    • Face Shield/Goggles: Remove from the back of the head.

    • Lab Coat/Coverall: Unbutton and peel off, turning it inside out as you go to contain contaminants.

    • Respirator: Remove from the back of the head.

    • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[9]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of donning, doffing, and disposing of PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Operation Chemical Handling cluster_Doffing Doffing Sequence (Transition Area) cluster_Final Final Steps Don1 1. Inner Gloves Don2 2. Lab Coat / Coverall Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Op Handle Chemical in Fume Hood Don5->Op Enter Lab Doff1 1. Remove Outer Gloves Op->Doff1 Exit Lab Doff2 2. Remove Face Shield / Goggles Doff1->Doff2 Waste Dispose of PPE in Designated Waste Doff1->Waste Doff3 3. Remove Lab Coat / Coverall Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff3->Waste Doff5 5. Remove Inner Gloves Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash Doff5->Waste

Caption: Workflow for Donning, Doffing, and Disposing of PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of chemicals and associated waste.[10]

Decontamination
  • Glassware and Equipment: Reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. Follow this with a standard wash using laboratory detergent and water.

  • Work Surfaces: Clean the work surface within the fume hood with a detergent solution after each use.

  • Spills: For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust, then wipe up and place all materials in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal
  • Solid Waste: All disposable PPE (gloves, coveralls), contaminated paper towels, and weigh boats must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused 1-Phenyl-5-hydroxybenzimidazole and any solutions containing the compound must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, but generally, this involves collecting the waste in a sealed, properly labeled container.[9] Do not pour chemical waste down the drain.[10]

By adhering to these rigorous protocols, you build a deep, intrinsic culture of safety that protects you, your colleagues, and your research. This guide serves as a foundational document, but it should always be used in conjunction with your institution's specific Chemical Hygiene Plan and regular safety training.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Chemical Methodologies. (2019, July 29). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.